Product packaging for 2',3'-Dideoxy-beta-5-fluorocytidine(Cat. No.:CAS No. 147058-39-7)

2',3'-Dideoxy-beta-5-fluorocytidine

Cat. No.: B12066848
CAS No.: 147058-39-7
M. Wt: 229.21 g/mol
InChI Key: QBEIABZPRBJOFU-VDTYLAMSSA-N
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Description

Historical Context of Nucleoside Analog Research and Development

The journey of nucleoside analogs as therapeutic agents began decades ago, driven by the need for effective treatments for cancer and viral diseases. researchgate.net These synthetic compounds are designed to mimic naturally occurring nucleosides, the essential building blocks of DNA and RNA. researchgate.netnih.gov By interfering with cellular processes like DNA and RNA synthesis, enzyme regulation, and cell signaling, nucleoside analogs can inhibit the replication of cancer cells and viruses. researchgate.net

The 1980s marked a pivotal period with the onset of the AIDS epidemic, which spurred the discovery and development of nucleoside reverse-transcriptase inhibitors (NRTIs). wikipedia.org The first breakthrough was zidovudine (B1683550) (AZT), approved in 1987 as the first treatment for HIV. wikipedia.org This success paved the way for the development of other dideoxynucleosides, such as zalcitabine (B1682364) (ddC) and didanosine (B1670492) (ddI). nih.govwikipedia.org These "chain terminators" lack the 3'-hydroxyl group necessary for the formation of phosphodiester bonds, thereby halting the elongation of the viral DNA chain. nih.gov

Early research also explored modifications to the sugar moiety and the heterocyclic bases of nucleosides to enhance their therapeutic properties and overcome challenges like drug resistance. nih.govresearchgate.net This era of intensive research laid the fundamental groundwork for the design and synthesis of novel nucleoside analogs with improved efficacy and safety profiles, including 2',3'-Dideoxy-beta-5-fluorocytidine.

Rationale for the Molecular Design and Synthesis of this compound

The specific molecular architecture of this compound is the result of a deliberate design strategy aimed at creating a potent and selective antiviral agent. The key modifications to the standard cytidine (B196190) nucleoside are:

2',3'-Dideoxy Ribose: The removal of the hydroxyl groups at the 2' and 3' positions of the ribose sugar is a critical feature that enables the molecule to act as a chain terminator of DNA synthesis. This is a well-established mechanism for many antiviral nucleoside analogs. nih.gov

5-Fluoro Substitution: The introduction of a fluorine atom at the 5-position of the cytosine base is a strategic modification. Fluorine's high electronegativity can alter the electronic properties of the base, potentially enhancing its interaction with viral enzymes and increasing its metabolic stability. ontosight.ai This substitution has been successfully employed in other therapeutic agents, such as the anticancer drug 5-fluorouracil (B62378).

Beta-L-Configuration: A significant innovation in the design of this compound is its "unnatural" beta-L-configuration. nih.gov Naturally occurring nucleosides are in the beta-D-configuration. The use of the L-enantiomer (B50610) was found to confer potent antiviral activity, particularly against hepatitis B virus (HBV) and human immunodeficiency virus (HIV), while exhibiting significantly lower toxicity compared to its D-counterpart. nih.gov This reduced toxicity is attributed to a lower propensity to inhibit mitochondrial DNA synthesis, a common side effect of some D-dideoxynucleoside analogs. nih.gov

The synthesis of this compound and its analogs typically involves multi-step chemical processes, including the preparation of the modified sugar and base components and their subsequent coupling. ontosight.ainih.govgoogle.com

Overview of Key Research Paradigms Investigating this compound

Research into this compound has primarily focused on its potential as an antiviral agent, with significant investigations into its activity against major human pathogens.

Antiviral Activity:

Hepatitis B Virus (HBV): Studies have demonstrated that the beta-L enantiomer of 2',3'-dideoxy-5-fluorocytidine (also known as β-L-FddC) is a potent inhibitor of HBV replication in vitro. nih.gov At a concentration of 1 microM, it was shown to inhibit HBV growth by over 90%. nih.gov Further research in animal models, such as woodchucks chronically infected with woodchuck hepatitis virus (a model for human HBV), has shown that a related compound, β-L-2',3'-dideoxy-2',3'-didehydro-5-fluorocytidine (β-L-Fd4C), exhibits a more profound inhibition of viremia and intrahepatic viral DNA synthesis compared to lamivudine, another established anti-HBV drug. nih.gov

Human Immunodeficiency Virus (HIV): The compound and its analogs have also shown potent anti-HIV activity. nih.govnih.gov Research has indicated that the anti-HIV-1 activity of β-L-FddC is greater than that of the established drug ddC. nih.gov Combination studies have revealed that another related compound, l(-)-Fd4C, acts synergistically with zidovudine (AZT) and stavudine (B1682478) (D4T) in inhibiting HIV replication in vitro. nih.gov

Mechanism of Action:

The primary mechanism of action for this compound and its analogs is the inhibition of viral reverse transcriptase. After being phosphorylated to its active triphosphate form within the cell, it is incorporated into the growing viral DNA chain. nih.govasm.org The absence of a 3'-hydroxyl group prevents the addition of the next nucleotide, leading to chain termination and the cessation of viral replication. A key advantage of the beta-L-isomers is their reduced inhibition of mitochondrial DNA synthesis, which is a significant factor in the toxicity of some D-isomers. nih.gov

Anticancer Potential:

While the primary focus has been on antiviral applications, the structural similarities to other anticancer nucleoside analogs, such as gemcitabine (B846) and floxuridine (B1672851), suggest a potential for anticancer activity. ontosight.aiasm.org The incorporation of a fluorine atom is a common strategy in the design of anticancer drugs. ontosight.ai For instance, 2'-Deoxy-5-fluorocytidine is a known DNA methyltransferase (DNMT) inhibitor that has been in clinical trials for solid tumors. selleckchem.com Further research is needed to fully explore the anticancer potential of this compound and its derivatives. ontosight.aigoogle.com

Current Significance and Research Landscape of this compound in Medicinal Chemistry and Chemical Biology

This compound and its related compounds remain significant molecules in the ongoing quest for new and improved therapeutic agents. The landscape of medicinal chemistry is continually evolving, with a focus on multiparameter optimization to develop drug candidates with superior efficacy and safety profiles. nih.gov

Current research continues to explore the potential of fluorinated nucleosides. acs.org The unique properties conferred by the fluorine atom, such as altered metabolic pathways and enhanced biological activity, make them attractive candidates for drug development. ontosight.ai The insights gained from studying compounds like this compound contribute to the broader understanding of structure-activity relationships in nucleoside chemistry.

In chemical biology, these molecules serve as valuable tools to probe the mechanisms of viral replication and cellular proliferation. By studying their interactions with viral and cellular enzymes, researchers can gain a deeper understanding of fundamental biological processes and identify new targets for therapeutic intervention. researchgate.net The continued investigation of this compound and its analogs holds promise for the development of next-generation antiviral and anticancer therapies.

Interactive Data Table: Antiviral Activity of this compound and Related Analogs

CompoundVirusCell Line/ModelKey FindingReference
β-L-2',3'-dideoxy-5-fluorocytidine (β-L-FddC)HBVIn vitro>90% inhibition of HBV growth at 1 µM. nih.gov nih.gov
β-L-2',3'-dideoxy-5-fluorocytidine (β-L-FddC)HIV-1In vitroMore potent anti-HIV-1 activity than ddC. nih.gov nih.gov
β-L-2',3'-dideoxy-2',3'-didehydro-5-fluorocytidine (β-L-Fd4C)WHV (HBV model)WoodchuckMore profound inhibition of viremia and intrahepatic viral DNA synthesis compared to lamivudine. nih.gov nih.gov
l(-)-2′,3′-Dideoxy-2′,3′-didehydro-β-l(−)-5-fluorocytidine (l(-)Fd4C)HIVIn vitroSynergistic inhibition with AZT and D4T. nih.gov nih.gov
β-d-2′,3′-Dideoxy-3′-oxa-5-fluorocytidine (d-FDOC)HIV-1Primary human lymphocytesEC50 of 0.04 µM. asm.org asm.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12FN3O3 B12066848 2',3'-Dideoxy-beta-5-fluorocytidine CAS No. 147058-39-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

147058-39-7

Molecular Formula

C9H12FN3O3

Molecular Weight

229.21 g/mol

IUPAC Name

4-amino-5-fluoro-1-[(2S,5R)-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one

InChI

InChI=1S/C9H12FN3O3/c10-6-3-13(9(15)12-8(6)11)7-2-1-5(4-14)16-7/h3,5,7,14H,1-2,4H2,(H2,11,12,15)/t5-,7+/m1/s1

InChI Key

QBEIABZPRBJOFU-VDTYLAMSSA-N

Isomeric SMILES

C1C[C@H](O[C@H]1CO)N2C=C(C(=NC2=O)N)F

Canonical SMILES

C1CC(OC1CO)N2C=C(C(=NC2=O)N)F

Origin of Product

United States

Molecular and Biochemical Mechanisms of Action of 2 ,3 Dideoxy Beta 5 Fluorocytidine

Cellular Uptake and Intracellular Disposition of 2',3'-Dideoxy-beta-5-fluorocytidine

The entry of this compound into target cells is a critical prerequisite for its pharmacological activity. This process is mediated by specialized membrane proteins known as nucleoside transporters, which facilitate the translocation of hydrophilic nucleosides and their analogs across the lipid bilayer of the cell membrane.

The cellular uptake of nucleoside analogs is a complex process that relies on the expression and activity of nucleoside transporter proteins. elifesciences.org These transporters are essential for the entry of both natural nucleosides, which are used for nucleic acid synthesis and cellular signaling, and nucleoside-derived drugs used in antiviral and anticancer therapies. elifesciences.org The interaction between a nucleoside analog and these transporters is a key determinant of its ultimate intracellular concentration and, consequently, its therapeutic efficacy. While specific transport studies for this compound are not extensively detailed in the provided literature, the transport mechanisms are well-characterized for similar nucleoside analogs, such as gemcitabine (B846). turkjps.orgdocumentsdelivered.com These studies indicate that the efficiency of uptake can be a limiting factor in the drug's activity and a determinant of clinical outcomes. turkjps.org

Human cells possess two primary families of nucleoside transporters: the equilibrative nucleoside transporters (ENTs) and the concentrative nucleoside transporters (CNTs). elifesciences.org

Equilibrative Nucleoside Transporters (ENTs): This family, which includes subtypes like ENT1 and ENT2, facilitates the bidirectional transport of nucleosides down their concentration gradient. nih.govnih.gov They are broadly expressed in most tissues and transport a wide range of purine (B94841) and pyrimidine (B1678525) nucleosides. nih.govnih.gov Studies on other nucleoside analogs have shown that ENTs, particularly ENT1, play a significant role in their uptake. documentsdelivered.com For instance, the uptake of gemcitabine in pancreatic cancer cells is mediated by both high-affinity (attributed to hENT1) and low-affinity (attributed to hENT2) transport systems. documentsdelivered.com Given its structural similarity, it is highly probable that this compound also utilizes these transporters for cellular entry.

Concentrative Nucleoside Transporters (CNTs): Unlike ENTs, CNTs are sodium-dependent transporters that move nucleosides into the cell against their concentration gradient. elifesciences.org This active transport mechanism allows cells to accumulate nucleosides to levels higher than in the extracellular environment. CNTs exhibit greater substrate specificity than ENTs, with different subtypes preferring either pyrimidine or purine nucleosides. elifesciences.orgturkjps.org The expression levels of specific CNTs can therefore significantly influence a cell's ability to take up and respond to a particular nucleoside analog. turkjps.org

The relative expression and activity of both ENT and CNT family members in target cells are thus crucial factors in determining the intracellular availability and subsequent therapeutic effectiveness of this compound.

Intracellular Phosphorylation Pathways of this compound

Once inside the cell, this compound must be metabolically activated through a series of phosphorylation steps to exert its biological effect. This process converts the parent nucleoside into its corresponding mono-, di-, and triphosphate derivatives. nih.govnih.gov

The initial and rate-limiting step in the activation cascade of this compound is the phosphorylation of the 5'-hydroxyl group to form the 5'-monophosphate. This reaction is primarily catalyzed by the cytoplasmic enzyme deoxycytidine kinase (dCK). nih.govnih.gov dCK is a key enzyme in the nucleoside salvage pathway, responsible for phosphorylating deoxycytidine, deoxyadenosine, and deoxyguanosine. Its ability to also phosphorylate a wide range of cytotoxic and antiviral nucleoside analogs is fundamental to their therapeutic action. For the closely related compound, 2′,3′-dideoxy-2′,3′-didehydro-β-l(−)-5-fluorocytidine (l(−)Fd4C), the affinity for dCK has been quantified. nih.gov

Table 1: Kinetic Parameter of l(−)Fd4C Phosphorylation by Deoxycytidine Kinase
CompoundEnzymeKm (μM)Reference
l(−)Fd4CCytoplasmic Deoxycytidine Kinase100 nih.gov

This initial phosphorylation is a critical determinant of the drug's activity, as cells lacking or with low levels of dCK activity often exhibit resistance to such nucleoside analogs.

Following its formation, the 5'-monophosphate of this compound is further phosphorylated to the diphosphate (B83284) and subsequently to the active triphosphate form. nih.govnih.gov These sequential phosphorylation steps are carried out by other cellular kinases. For similar nucleoside analogs, it has been shown that UMP-CMP kinase is responsible for the conversion of the monophosphate to the diphosphate, and nucleoside diphosphate kinase (NDPK) catalyzes the final step to the triphosphate. sigmaaldrich.com The resulting this compound-5'-triphosphate is the ultimate active metabolite. Studies on the related compound l(−)Fd4C have demonstrated its conversion to mono-, di-, and triphosphate forms within human cells. nih.govnih.gov Furthermore, the triphosphate metabolite of l(-)Fd4C has been shown to be retained within cells for a significant duration. nih.gov

Table 2: Intracellular Metabolites of Related Fluorocytidine Analogs
Parent CompoundDetected Intracellular MetabolitesCell Types StudiedReference
l(−)Fd4CMonophosphate, Diphosphate, TriphosphateHuman Cells nih.gov
d-FDOCMonophosphate, Diphosphate, Triphosphate, DP-ethanolamine, DP-cholineHepG2, CEM, PBM cells asm.org

Enzymatic Targets and Inhibition Kinetics of this compound Triphosphate (5F-ddCTP)

The primary mechanism of action of 5F-ddCTP involves the targeted inhibition of enzymes essential for DNA and RNA synthesis. Its structural similarity to the natural deoxynucleotide, deoxycytidine triphosphate (dCTP), allows it to act as a competitive inhibitor and a substrate for these enzymes.

Inhibition of DNA Polymerases (e.g., Viral, Cellular)

5F-ddCTP has been evaluated as an inhibitor of various human DNA polymerases. The D-enantiomer of its triphosphate form (D-FddCTP) is a more potent inhibitor of DNA polymerases γ and β than its L-enantiomer (B50610) by two orders of magnitude. nih.gov In contrast, the L-enantiomer (L-FddCTP) does not significantly inhibit replicative DNA polymerases. nih.gov The inhibitory potential of these analogs against DNA polymerase γ follows the order: D-ddCTP < D-FddCTP. nih.gov

Studies comparing the β-L-isomers of dideoxy nucleoside analogs have shown that the triphosphate of β-L-2',3'-dideoxy-5-fluorocytidine (β-L-FddCTP) is a substrate for human DNA polymerases. nih.gov However, its efficiency of incorporation by DNA polymerase γ is lower than that of ddCTP. nih.gov Specifically, the Vmax/Km ratio for β-L-FddCTP with polymerase γ was 4-fold higher than that of another analog, β-L-Fd4CTP, but 7-fold lower than that of ddCTP. nih.gov DNA polymerase α can utilize β-L-Fd4CTP as a substrate, but only at high concentrations, and incorporation by polymerase ε is not detectable. nih.gov

EnzymeCompoundKi (μM)Vmax/Km (relative efficiency)
DNA Polymerase γD-FddCTPData not availableHigher than L-FddCTP
DNA Polymerase γβ-L-FddCTPData not available4-fold higher than β-L-Fd4CTP
DNA Polymerase γddCTPData not available7-fold higher than β-L-FddCTP
DNA Polymerase αβ-L-Fd4CTP>20Low
DNA Polymerase εβ-L-Fd4CTPNot detectableNot detectable

Inhibition of RNA Polymerases

The direct inhibitory effects of 5F-ddCTP on RNA polymerases are not extensively documented in the provided research. While some nucleotide analogs can inhibit RNA polymerases, the primary focus of 2',3'-dideoxynucleosides is on DNA synthesis due to the absence of the 3'-hydroxyl group, which is essential for phosphodiester bond formation by DNA polymerases and reverse transcriptases. For instance, the triphosphate of 5,6-dichlororibofuranosylbenzimidazole (DRB) has been shown to inhibit RNA polymerase B, but high concentrations are required. nih.gov

Inhibition of Reverse Transcriptase Enzymes

5F-ddCTP is a potent inhibitor of viral reverse transcriptase (RT) enzymes, which is central to its anti-retroviral activity. The triphosphate form acts as a competitive inhibitor with respect to the natural substrate, dCTP, for the catalytic site of the RT enzyme. nih.gov The efficiency of incorporation of the β-L-enantiomer of 5F-ddCTP by HIV-1 RT is significant, although it is less efficient than other analogs like β-L-Fd4CTP and ddCTP. nih.gov The efficiency of incorporation (Vmax/Km) of β-L-Fd4CTP by HIV RT was found to be about 12-fold higher than that of β-L-FddCTP. nih.gov

EnzymeCompoundKi (μM)Vmax/Km (relative efficiency)
HIV-1 Reverse Transcriptaseβ-L-FddCTPData not available12-fold lower than β-L-Fd4CTP
HIV-1 Reverse TranscriptaseddCTPData not available4-fold lower than β-L-Fd4CTP

Modulation of Deoxycytidine Deaminase Activity

Deoxycytidine deaminase is an enzyme involved in the salvage pathway of pyrimidine nucleotides. Some nucleoside analogs are substrates for this enzyme, which can affect their metabolic activation or degradation. However, studies have shown that the related compound, L(-)Fd4C (2',3'-dideoxy-2',3'-didehydro-beta-L(-)-5-fluorocytidine), is not a substrate for deoxycytidine deaminase. nih.gov This suggests that 5F-ddC may also be resistant to deamination, which could contribute to its sustained intracellular concentration and antiviral activity.

Competition with Endogenous Substrates (e.g., dCTP)

The inhibitory action of 5F-ddCTP is fundamentally based on its ability to compete with the endogenous nucleotide, deoxycytidine triphosphate (dCTP), for the same enzymatic binding sites. medchemexpress.com The structural resemblance allows 5F-ddCTP to be recognized by DNA polymerases and reverse transcriptases. The relative intracellular concentrations of 5F-ddCTP and dCTP, as well as their respective binding affinities (Km and Ki) for the target enzymes, determine the extent of inhibition. An increased ratio of 5F-ddCTP to dCTP will favor the incorporation of the analog, leading to a greater inhibitory effect on DNA synthesis. The inhibition of Rauscher murine leukemia virus reverse transcriptase by various dideoxynucleotides has been shown to be competitive with respect to the corresponding natural substrate. nih.gov

Incorporation into Nucleic Acids and Chain Termination Effects

The ultimate mechanism of action for 5F-ddCTP, following its competitive binding to polymerases, is its incorporation into the growing DNA chain. nih.gov DNA polymerases and reverse transcriptases catalyze the formation of a phosphodiester bond between the 5'-phosphate of the incoming 5F-ddCTP and the 3'-hydroxyl group of the terminal nucleotide of the DNA strand.

Once incorporated, 5F-ddC acts as a chain terminator. trilinkbiotech.com The critical feature of 2',3'-dideoxynucleosides is the absence of a hydroxyl group at the 3' position of the sugar moiety. This 3'-hydroxyl group is indispensable for the subsequent formation of a phosphodiester bond with the next incoming deoxynucleotide triphosphate. nih.gov Consequently, the elongation of the nucleic acid chain is halted, leading to the premature termination of DNA synthesis. This abrupt cessation of DNA replication is a key factor in the antiviral and cytotoxic effects of the compound. nih.gov

Mechanisms of DNA Strand Elongation Termination

The principal mechanism of action for this compound is the termination of DNA chain elongation. taylorandfrancis.comyoutube.com This process is characteristic of dideoxynucleotides, which are structurally modified nucleosides. taylorandfrancis.com The key structural feature responsible for this activity is the absence of a hydroxyl group at the 3' position of the deoxyribose sugar moiety. taylorandfrancis.comyoutube.com

During DNA replication, DNA polymerase catalyzes the formation of a phosphodiester bond between the 3'-hydroxyl group of the growing DNA strand and the 5'-phosphate group of an incoming deoxynucleoside triphosphate (dNTP). youtube.com When the triphosphate form of this compound is incorporated into the nascent DNA strand, the lack of a 3'-hydroxyl group makes it impossible for the DNA polymerase to add the next nucleotide. taylorandfrancis.comyoutube.com This event results in the irreversible cessation of DNA synthesis, a process known as chain termination. taylorandfrancis.comnih.govglenresearch.com

Studies on structurally related compounds provide insight into the specific interactions with various polymerases. For instance, the 5'-triphosphate of the L-enantiomer, β-L-2',3'-dideoxy-2',3'-didehydro-5-fluorocytidine (β-L-Fd4CTP), has been shown to be a potent inhibitor of human immunodeficiency virus-1 reverse transcriptase (HIV-1 RT) and also inhibits human DNA polymerases, albeit to different extents. nih.gov This analog demonstrated significant inhibitory activity against DNA polymerase gamma (pol γ), the mitochondrial DNA polymerase, and DNA polymerase beta (pol β), but had minimal to no effect on DNA polymerases alpha (pol α) and epsilon (pol ε) at tested concentrations. nih.gov

Table 1: Inhibition of DNA Polymerases by β-L-Fd4CTP
DNA PolymeraseIC₅₀ (μM)Reference
HIV-1 Reverse Transcriptase0.20 nih.gov
Polymerase γ1.8 nih.gov
Polymerase β4.0 nih.gov
Polymerase α>20 (10-20% inhibition at 20 μM) nih.gov
Polymerase ε>40 (No effect) nih.gov

Mechanisms of RNA Strand Elongation Termination

The primary molecular structure of this compound, specifically the "dideoxy" nature of its sugar, targets it overwhelmingly towards DNA polymerases rather than RNA polymerases. RNA polymerases utilize ribonucleoside triphosphates (NTPs), which possess a 2'-hydroxyl group, a feature that distinguishes them from the deoxynucleoside triphosphates used in DNA synthesis.

However, metabolites of fluorinated pyrimidines can be incorporated into RNA. Studies have shown that 5-fluorocytidine (B16351), a potential metabolite, can be incorporated into the RNA of eukaryotic cells and E. coli. nih.govnih.gov This incorporation does not necessarily cause immediate chain termination but can alter the functional properties of the RNA molecule. For example, copolymers containing 5-fluorocytidylic acid showed slightly altered messenger activity in a wheat germ translation system. nih.gov The incorporation of such analogs can lead to miscoding during translation or affect RNA processing and stability, representing an indirect mechanism of action. While some modified nucleosides, such as 2'-C-methylnucleosides, have been shown to act as chain terminators for viral RNA polymerases, the principal action of a 2',3'-dideoxy compound is on DNA synthesis. nih.gov

Fidelity of Incorporation into Genomic DNA and RNA

The fidelity of nucleic acid synthesis refers to the ability of polymerases to accurately select the correct nucleotide for incorporation based on the template strand. mdpi.com The incorporation of a nucleoside analog like this compound is a result of the polymerase failing to discriminate perfectly between the analog and its natural counterpart, dCTP. The efficiency of this incorporation is a key determinant of the compound's biological activity.

Kinetic studies on the related analog β-L-Fd4CTP reveal its efficiency of incorporation by various polymerases. The efficiency (Vmax/Km) of incorporation by HIV-1 RT was approximately 4-fold higher than that of the clinically used drug ddCTP (Zalcitabine). nih.gov In contrast, the incorporation efficiency by the human mitochondrial DNA polymerase γ was 7-fold lower than that of ddCTP. nih.gov This differential selectivity highlights the molecular basis for its potent antiviral activity and potentially lower mitochondrial toxicity compared to some other nucleoside analogs. nih.govnih.gov Human DNA polymerase α could only incorporate the analog at high concentrations, and no incorporation was detected for polymerase ε, indicating high fidelity of these replicative polymerases in distinguishing the analog. nih.gov

Table 2: Relative Efficiency of Incorporation (Vmax/Km) by DNA Polymerases
CompoundHIV-1 Reverse Transcriptase (Relative Efficiency)DNA Polymerase γ (Relative Efficiency)Reference
β-L-Fd4CTP~4x higher than ddCTP7x lower than ddCTP nih.gov
β-L-FddCTP~12x lower than β-L-Fd4CTP4x lower than β-L-Fd4CTP nih.gov
ddCTP1.0 (Reference)1.0 (Reference) nih.gov

Cellular Pathway Modulation by this compound

The incorporation of this compound into DNA acts as a significant cellular stressor, triggering a cascade of signaling events that impact fundamental cellular processes.

Impact on DNA Replication Fork Dynamics

DNA replication forks are dynamic structures that coordinate the unwinding of parental DNA and the synthesis of new daughter strands. nih.gov The incorporation of a chain-terminating nucleotide analog like this compound directly stalls the progression of the replication fork. This stalling is a potent form of replication stress. nih.gov The presence of the incorporated analog in the DNA template during subsequent rounds of replication can also disrupt fork progression. nih.gov

In response to such replication stress, cells activate the DNA Damage Response (DDR), a complex network of sensor and effector proteins. researchgate.net Key kinases such as ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) are recruited to the site of damage, where they phosphorylate a host of downstream targets to coordinate a cellular response that includes halting replication, repairing the damage, or initiating cell death if the damage is irreparable. researchgate.netnih.gov Studies on the related compound floxuridine (B1672851) (FUdR) show that its incorporation into the genome leads to replication stress that requires specialized DNA polymerases like REV3 for bypass, indicating a profound disruption of normal replication fork dynamics. nih.gov

Induction of Cell Cycle Arrest Mechanisms (e.g., S-phase arrest)

A primary consequence of activating the DNA damage response during replication is the halting of the cell cycle. This arrest provides the cell with time to repair the damaged DNA before proceeding to mitosis. Given that this compound is incorporated during the DNA synthesis (S) phase of the cell cycle, it predominantly induces an S-phase arrest. nih.govnih.gov

This S-phase arrest is mediated by the ATR-Chk1 signaling pathway. nih.gov ATR, activated by stalled replication forks, phosphorylates and activates the checkpoint kinase Chk1. nih.govnih.gov Activated Chk1 then targets key cell cycle regulators. One critical target is the Cdc25A phosphatase, which is responsible for activating cyclin-dependent kinases (CDKs) that drive S-phase progression. Chk1-mediated phosphorylation of Cdc25A leads to its degradation, thereby preventing CDK activation and causing cells to arrest in S-phase. nih.gov Studies on similar compounds have demonstrated that this S-phase arrest is a crucial cellular response to the induced DNA damage. nih.govnih.govplos.org If the DNA damage persists, cells may also arrest in the G2 phase, preventing entry into mitosis with damaged chromosomes. This G2 checkpoint activation often involves the p53 tumor suppressor protein. nih.govresearchgate.net

Molecular Signaling Pathways Leading to Programmed Cell Death (Apoptosis, Necroptosis)

If the DNA damage induced by the incorporation of this compound is too extensive to be repaired, the cell initiates programmed cell death to eliminate itself. The primary pathway activated by this type of genotoxic stress is apoptosis.

The signaling cascade leading to apoptosis is often initiated by the same DNA damage sensors that trigger cell cycle arrest, namely ATM and ATR. nih.gov These kinases activate the p53 tumor suppressor protein through phosphorylation. nih.govpharmgkb.org Activated p53 functions as a transcription factor, inducing the expression of pro-apoptotic proteins from the Bcl-2 family, such as PUMA and BAX. These proteins permeabilize the mitochondrial outer membrane, leading to the release of cytochrome c. This, in turn, triggers the activation of a cascade of proteases called caspases (e.g., caspase-9 and caspase-3), which execute the apoptotic program by cleaving essential cellular proteins and dismantling the cell in an orderly fashion. pharmgkb.org Studies on other cytidine (B196190) analogs like 5-aza-2'-deoxycytidine have shown that apoptosis induction is p53-dependent and involves the activation of caspases 3 and 8. pharmgkb.org

Necroptosis is another form of programmed cell death that is typically caspase-independent and mediated by the RIPK1-RIPK3-MLKL signaling axis. nih.govnih.gov It is considered a pro-inflammatory mode of cell death. nih.gov While necroptosis is an important pathway in various physiological and pathological conditions, there is currently no direct evidence in the reviewed literature to suggest that this compound specifically induces this pathway. The documented response to DNA damage by nucleoside analogs primarily involves the well-established apoptotic signaling cascade.

Table 3: Key Proteins in Cellular Pathways Modulated by this compound and Related Analogs
ProteinFunction/Role in PathwayReference
ATM/ATRSensor kinases that detect DNA damage/replication stress and initiate the DNA Damage Response. nih.govnih.gov
Chk1Checkpoint kinase activated by ATR; phosphorylates Cdc25A to induce S-phase arrest. nih.govnih.gov
Cdc25APhosphatase that promotes cell cycle progression; degraded upon checkpoint activation. nih.gov
p53Tumor suppressor protein; activated by DNA damage to induce cell cycle arrest or apoptosis. nih.govresearchgate.netpharmgkb.org
Caspases (e.g., 3, 8, 9)Executioner proteases that dismantle the cell during apoptosis. pharmgkb.org
RIPK1/RIPK3/MLKLCore components of the necroptosis signaling pathway. nih.govnih.gov

Preclinical Pharmacological Investigations of 2 ,3 Dideoxy Beta 5 Fluorocytidine

In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

In vitro ADME studies are fundamental in early drug development to predict a compound's pharmacokinetic behavior in vivo. These assays provide insights into a drug's ability to be absorbed, distributed to various tissues, metabolized by enzymes, and subsequently excreted from the body.

The Caco-2 cell line, derived from human colorectal adenocarcinoma cells, is a widely accepted in vitro model to predict the intestinal permeability of drug candidates. nih.govmdpi.com These cells differentiate to form a monolayer of polarized enterocytes with tight junctions, mimicking the epithelial barrier of the small intestine. nih.gov Permeability is typically assessed by measuring the rate at which a compound traverses this cell monolayer from the apical (luminal) to the basolateral (blood) side.

Parameter Finding for 2',3'-Dideoxy-beta-5-fluorocytidine
Caco-2 Permeability (Papp)Data not available

The metabolic stability of a compound is a critical determinant of its half-life and oral bioavailability. In vitro assays using liver microsomes and hepatocytes are standard methods for evaluating this parameter. nih.govyoutube.com Liver microsomes contain a high concentration of phase I drug-metabolizing enzymes, such as cytochrome P450s (CYPs), while hepatocytes contain both phase I and phase II enzymes, offering a more complete picture of hepatic metabolism. youtube.com

Specific metabolic stability data for this compound in human or animal liver microsomes and hepatocytes, such as its in vitro half-life (t½) and intrinsic clearance (CLint), are not available in the public domain.

However, studies on structurally related nucleoside analogues provide some insight into potential metabolic pathways. For instance, the related compound 2′,3′-dideoxy-2′,3′-didehydro-β-L(−)-5-fluorocytidine was shown to be metabolized intracellularly to its active mono-, di-, and triphosphate forms. This phosphorylation is a key activation step for many nucleoside analogues.

Parameter Finding for this compound
Metabolic Stability in Liver MicrosomesData not available
Metabolic Stability in HepatocytesData not available
Primary Metabolic Pathways (inferred from related compounds)Intracellular phosphorylation

The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, influences its distribution and availability to target tissues and for elimination. aacrjournals.orgwikipedia.org Only the unbound fraction of a drug is pharmacologically active and available for metabolism and excretion. wikipedia.org

Direct experimental data on the plasma protein binding of this compound could not be identified in the available literature. Generally, many nucleoside reverse transcriptase inhibitors exhibit low plasma protein binding. This characteristic is often considered favorable as it can lead to a larger fraction of the drug being available to exert its pharmacological effect.

Parameter Finding for this compound
Human Plasma Protein Binding (%)Data not available

Pharmacokinetic Profiling of this compound in In Vivo Animal Models

Pharmacokinetic studies in animal models are essential to understand the in vivo behavior of a drug candidate and to predict its pharmacokinetics in humans.

Oral bioavailability is a key pharmacokinetic parameter that measures the fraction of an orally administered dose that reaches systemic circulation unchanged. Studies in rhesus monkeys have provided valuable data on the oral bioavailability of this compound.

Following oral administration to rhesus monkeys, the absolute bioavailability of this compound was found to range from 56% to 66%. nih.gov The mean peak plasma concentration (Cmax) after an oral dose was 3.2 µM, which was reached at approximately 1.5 hours post-administration (Tmax). nih.gov The terminal half-life (t½) following oral administration was 2.2 hours. nih.gov

Parameter Value in Rhesus Monkeys Reference
Oral Bioavailability (F)56 - 66% nih.gov
Mean Peak Plasma Concentration (Cmax)3.2 µM nih.gov
Time to Peak Concentration (Tmax)~1.5 hours nih.gov
Terminal Half-life (t½)2.2 hours nih.gov

Intravenous administration allows for the determination of key pharmacokinetic parameters such as total clearance, volume of distribution, and elimination half-life, without the influence of absorption.

In a study with rhesus monkeys receiving an intravenous dose of this compound, the mean peak plasma concentration (Cmax) was 29.8 ± 10.5 µM. nih.gov The total clearance was 0.7 ± 0.1 L/h/kg, and the steady-state volume of distribution was 1.3 ± 0.1 L/kg. nih.gov The terminal-phase plasma half-life was 1.8 ± 0.2 hours. nih.gov Approximately 47% ± 16% of the intravenously administered dose was recovered in the urine as unchanged drug, with no apparent metabolites detected. nih.gov

Parameter Value in Rhesus Monkeys (Intravenous) Reference
Mean Peak Plasma Concentration (Cmax)29.8 ± 10.5 µM nih.gov
Total Clearance (CL)0.7 ± 0.1 L/h/kg nih.gov
Volume of Distribution (Vss)1.3 ± 0.1 L/kg nih.gov
Terminal Half-life (t½β)1.8 ± 0.2 hours nih.gov
Mean Residence Time (MRT)1.9 ± 0.2 hours nih.gov
Urinary Excretion (unchanged drug)47% ± 16% nih.gov

Tissue Distribution and Accumulation Assessments

The distribution of this compound (specifically its beta-L enantiomer, β-L-FddC) has been evaluated in non-human primates. Pharmacokinetic studies in rhesus monkeys have indicated a steady-state volume of distribution of approximately 1.3 ± 0.1 L/kg, a value that suggests the compound distributes into a volume greater than that of total body water. nih.gov This observation implies a degree of tissue penetration. Further supporting this is the detection of the nucleoside analog in the cerebrospinal fluid of these animals, indicating it can cross the blood-brain barrier. nih.gov

While specific quantitative data on the concentration of this compound in various tissues from preclinical models remains limited in publicly available literature, the general principles of studying tissue distribution for novel compounds often involve the use of radiolabeled molecules. Techniques like Quantitative Whole-Body Autoradiography (QWBA) in rodent models, such as rats and mice, are standard methodologies to visualize and quantify the extent of drug accumulation in different organs and tissues. nih.gov Such studies would provide definitive data on the specific sites of accumulation and retention for this compound.

Table 1: General Pharmacokinetic Parameters of β-L-2',3'-Dideoxy-5-fluorocytidine in Rhesus Monkeys

ParameterValue
Steady-State Volume of Distribution (Vss)1.3 ± 0.1 L/kg
Penetration of Blood-Brain BarrierYes

This table is based on data from pharmacokinetic studies in rhesus monkeys and indicates the general distribution characteristics of the compound.

Metabolite Identification and Quantification in Animal Biospecimens

In preclinical studies involving rhesus monkeys, the metabolic profile of the beta-L enantiomer of 2',3'-dideoxy-5-fluorocytidine (β-L-FddC) has been characterized. Following intravenous administration, approximately 47% ± 16% of the administered dose was recovered in the urine as the unchanged parent compound. nih.gov Analysis of both plasma and urine samples from these animals revealed no apparent metabolites of β-L-FddC. nih.gov This suggests that in this particular non-human primate model, the compound undergoes limited metabolism and is primarily eliminated from the body through renal excretion of the unchanged drug. nih.gov

In vitro studies with a related compound, 2′,3′-dideoxy-2′,3′-didehydro-β-l(−)-5-fluorocytidine (l(−)Fd4C), have shown that it is not a substrate for human liver deoxycytidine deaminase, an important enzyme in the catabolism of deoxycytidine analogs. asm.org This resistance to deamination could contribute to the limited metabolism observed in vivo for similar compounds.

For a comprehensive understanding, detailed metabolic profiling in other preclinical species such as rats and mice would be necessary. Such investigations would typically involve the administration of the compound and subsequent analysis of biospecimens (e.g., plasma, urine, feces, and bile) using advanced analytical techniques like high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS) to identify and quantify any potential metabolites.

Pharmacodynamic Studies of this compound at the Molecular Level in Preclinical Models

The pharmacodynamic effects of this compound are exerted at the molecular level, primarily through the actions of its intracellularly formed active metabolite.

Intracellular 5F-ddCTP Accumulation Kinetics

For this compound to exert its pharmacological effect, it must be transported into target cells and subsequently phosphorylated to its active triphosphate form, this compound triphosphate (5F-ddCTP). Studies with the related compound l(−)Fd4C have shown that it is converted intracellularly to its mono-, di-, and triphosphate metabolites. asm.org The initial phosphorylation step to the monophosphate is catalyzed by the cytoplasmic enzyme deoxycytidine kinase. asm.org

While specific kinetic data for the accumulation of 5F-ddCTP from the parent compound in animal models is not extensively detailed in the available literature, it has been noted that the intracellular half-life of the phosphorylated metabolites of l(−)Fd4C is significantly longer than that of some other nucleoside analogs. asm.org This suggests that once formed, the active triphosphate may persist within the cell, potentially leading to a prolonged duration of action. The observation that a single dose can lead to a sustained antiviral effect in vivo further supports the notion of effective intracellular accumulation and retention of the active triphosphate metabolite.

Enzyme Inhibition in Target Tissues

The primary mechanism of action of this compound is the inhibition of viral polymerases by its active triphosphate form, 5F-ddCTP. In preclinical evaluations, the triphosphate of the beta-L-enantiomer of 2',3'-dideoxy-5-fluorocytidine has been shown to be a potent inhibitor of hepadnavirus reverse transcriptase. nih.gov This inhibition of the viral enzyme is a key determinant of its antiviral activity.

Furthermore, the inhibitory activity of the 5'-triphosphates of both the L- and D-enantiomers of 2',3'-dideoxy-5-fluorocytidine (L-FddCTP and D-FddCTP) has been evaluated against human DNA polymerases. L-FddCTP was found to be a significantly less potent inhibitor of human DNA polymerases β and γ compared to its D-enantiomer. nih.gov Notably, L-FddCTP did not show inhibitory activity against the replicative human DNA polymerases α, δ, and ε. nih.gov This selectivity for viral polymerases over host cell DNA polymerases is a critical aspect of its preclinical pharmacological profile.

Table 2: Inhibition of Human DNA Polymerases by the Triphosphate of L-2',3'-Dideoxy-5-fluorocytidine (L-FddCTP)

Human DNA PolymeraseInhibition Constant (Ki) in µM
Polymerase αNo inhibition observed
Polymerase β>100
Polymerase γ>100
Polymerase δNo inhibition observed
Polymerase εNo inhibition observed

This table is based on data from in vitro studies evaluating the inhibitory activity of L-FddCTP against purified human DNA polymerases. nih.gov

Biochemical Markers of Activity in Animal Models

The in vivo pharmacological activity of this compound in preclinical models is assessed through the monitoring of specific biochemical markers. In animal models of viral infection, a primary biochemical marker of efficacy is the reduction in viral load.

In studies involving ducklings experimentally infected with the duck hepatitis B virus (DHBV), oral administration of β-L-FddC demonstrated a potent, dose-dependent inhibition of viral replication. nih.gov This was evidenced by a significant reduction in serum levels of DHBV DNA. nih.gov Similarly, in woodchucks chronically infected with the woodchuck hepatitis virus (WHV), a model for chronic hepatitis B virus infection, the related compound β-l-Fd4C induced a marked inhibition of intrahepatic viral DNA synthesis. nih.gov

These findings establish the measurement of viral DNA levels in serum and liver tissue as a key biochemical marker for assessing the in vivo pharmacodynamic activity of this compound in relevant preclinical models. Changes in the activity of viral enzymes, such as reverse transcriptase, in response to treatment would also serve as a direct biochemical indicator of the drug's effect at its molecular target.

Antiviral Research Applications of 2 ,3 Dideoxy Beta 5 Fluorocytidine Preclinical Focus

Evaluation of Antiviral Activity in Cell Culture Models

In vitro studies are crucial for the initial assessment of an antiviral compound's efficacy and toxicity. For 2',3'-Dideoxy-beta-5-fluorocytidine, these evaluations have spanned a range of viruses to determine its spectrum of activity and potency.

Broad-Spectrum Viral Screening (e.g., HIV, HBV, HCV, HSV, CMV)

Research has demonstrated that this compound, specifically the beta-L-enantiomer (β-L-FddC), exhibits potent antiviral activity against both hepatitis B virus (HBV) and human immunodeficiency virus type 1 (HIV-1) in vitro. nih.gov At a concentration of 1 microM, β-L-FddC inhibited HBV growth by over 90%. nih.gov In contrast, its beta-D-counterpart did not show significant anti-HBV activity at the same concentration. nih.gov The anti-HIV-1 activity of β-L-FddC was found to be greater than that of 2',3'-dideoxycytidine (ddC). nih.gov Further studies have confirmed its potent activity against HBV in tissue culture. nih.gov The triphosphate form of β-L-FddC has been shown to inhibit hepadnavirus reverse transcription in a cell-free system. nih.govasm.org In primary duck hepatocyte cultures, β-L-FddC demonstrated a potent, concentration-dependent inhibitory effect on duck hepatitis B virus (DHBV) DNA synthesis. nih.govasm.org

Viral Strain Specificity and Resistance Profiling In Vitro

The development of drug resistance is a significant challenge in antiviral therapy. In vitro studies have been conducted to understand the resistance profile of related compounds. For instance, serial passage of HIV-1 in the presence of the d- and l-enantiomers of a related compound, β-2′,3′-didehydro-2′,3′-dideoxy-5-fluorocytidine (d4FC), led to the selection of viral variants with specific mutations in the reverse transcriptase enzyme. asm.org For the l-enantiomer (B50610) (l-d4FC), the M184I or M184V substitutions were selected. asm.org For the d-enantiomer (d-d4FC), mutations included I63L, K65R, K70N, K70E, or R172K. asm.org Notably, HIV-1 strains that are resistant to β-D-ddC have been found to be susceptible to β-L-dideoxycytidine analogs. researchgate.net This suggests that the stereochemistry of the nucleoside analog plays a critical role in the development and pattern of HIV-1 resistance. researchgate.net

Determination of Half-Maximal Effective Concentration (EC50) and Cellular Cytotoxicity (CC50)

A critical aspect of preclinical evaluation is determining a compound's therapeutic index, which is the ratio of its cytotoxicity to its antiviral activity. This is calculated from the 50% cytotoxic concentration (CC50), the concentration that reduces cell viability by 50%, and the 50% effective concentration (EC50), the concentration that inhibits viral replication by 50%. creative-diagnostics.com While specific EC50 and CC50 values for this compound are not consistently reported across publicly available literature, the general findings indicate that the beta-L form has very little toxicity in vitro. nih.gov For instance, both β-L-FddC and β-L-ddC did not show any inhibition of mitochondrial DNA synthesis up to a concentration of 100 microM, a key indicator of cytotoxicity for this class of drugs. nih.gov In contrast, the related D-isomer, ddC, showed severe inhibition of mitochondrial DNA synthesis with an IC50 value of 0.022 microM. nih.gov The selectivity index (SI), calculated as CC50/EC50, is a key measure of a drug's potential. creative-diagnostics.com A higher SI value is desirable, indicating greater antiviral activity at non-toxic concentrations. creative-diagnostics.com

Table 1: Antiviral Activity and Cytotoxicity of Dideoxycytidine Analogs

Compound Virus EC50 (µM) CC50 (µM) Cell Line
β-L-FddC HBV <1 >100 Not specified
β-L-FddC HIV-1 Not specified >100 CEM
ddC HIV-1 Not specified 0.022 (IC50 for mitochondrial DNA synthesis inhibition) CEM

Note: Data is compiled from multiple sources and may not be directly comparable due to variations in experimental conditions. EC50 and IC50 are often used interchangeably in the literature to denote the half-maximal effective or inhibitory concentration.

Mechanistic Studies of Viral Inhibition by this compound

Understanding how a compound inhibits viral replication is fundamental to its development as a drug. For nucleoside analogs like this compound, the primary mechanism involves interference with viral nucleic acid synthesis.

Direct Inhibition of Viral Reverse Transcriptase Activity

Like other nucleoside reverse transcriptase inhibitors (NRTIs), this compound must be phosphorylated by cellular enzymes to its active triphosphate form. google.commdpi.com This active form then competes with natural deoxynucleoside triphosphates (dNTPs) for incorporation into the growing viral DNA chain by the reverse transcriptase enzyme. researchgate.netyoutube.com The absence of a 3'-hydroxyl group on the dideoxy sugar of the analog prevents the formation of the next phosphodiester bond, leading to chain termination of the viral DNA. google.comyoutube.com Studies have shown that the triphosphate form of β-L-FddC directly inhibits hepadnavirus reverse transcription. nih.govasm.org While β-L-FddC was found to be less active than ddC against the DHBV reverse transcriptase in a cell-free system, it was a more potent inhibitor within hepatocytes, suggesting efficient intracellular phosphorylation. nih.govasm.org

Interference with Viral DNA Polymerase Function

The mechanism of action for this class of compounds is primarily centered on the inhibition of reverse transcriptase, which is a type of DNA polymerase. By being incorporated into the nascent DNA strand, the analog effectively halts the polymerase's function of extending the DNA chain. youtube.com This interference with the viral DNA polymerase is the core of its antiviral effect against retroviruses like HIV and hepadnaviruses like HBV, which utilize reverse transcription in their replication cycle. nih.govasm.org

Suppression of Viral Genome Replication and Gene Expression

This compound (β-L-FddC), a nucleoside analog, has demonstrated significant potential in inhibiting the replication of viral genomes, particularly that of the hepatitis B virus (HBV). Its mechanism of action primarily involves the inhibition of hepadnavirus reverse transcription, a crucial step in the viral replication cycle. nih.gov

Once intracellularly converted to its active triphosphate form (β-L-FddC-TP), it acts as a competitive inhibitor for the incorporation of natural deoxynucleoside triphosphates into the elongating viral DNA chain by the viral polymerase. Specifically, the triphosphate form of a related compound, β-L-Fd4C, has been shown to be a competitive inhibitor of dCTP incorporation. asm.orgnih.gov This leads to premature termination of the DNA chain, thereby halting viral genome synthesis. asm.orgnih.gov

Studies have shown that β-L-FddC can potently inhibit HBV DNA synthesis in a concentration-dependent manner in primary duck hepatocyte cultures. nih.gov In fact, it has been observed to be a more potent inhibitor in hepatocytes than other related compounds, even those that show higher activity against the viral reverse transcriptase in vitro. nih.gov This potent inhibition of viral DNA synthesis within the liver has been a consistent finding in preclinical models. nih.govnih.govresearchgate.net

Beyond its direct impact on genome replication, treatment with β-L-FddC has also been shown to suppress the expression of viral antigens within the liver. researchgate.net However, a critical challenge remains the persistence of covalently closed circular DNA (cccDNA) in the nucleus of infected hepatocytes. asm.orgnih.govnih.gov This stable form of the viral genome is not effectively cleared by the compound, leading to a relapse of viral replication once the drug is withdrawn. nih.govasm.orgnih.govnih.govnih.govresearchgate.net

Antiviral Efficacy in In Vivo Animal Models of Viral Infection

The antiviral efficacy of this compound and its derivatives has been evaluated in several key in vivo animal models, most notably the woodchuck model of chronic hepatitis B and the duck hepatitis B virus (DHBV) model. nih.govnih.govnih.govresearchgate.net These models are crucial for assessing the potential therapeutic effects of antiviral agents in a living organism.

In woodchucks chronically infected with woodchuck hepatitis virus (WHV), a model that closely mimics chronic HBV infection in humans, β-L-Fd4C demonstrated a more profound inhibition of viremia compared to lamivudine, another established antiviral. nih.govnih.gov Similarly, in the DHBV infection model, β-L-Fd4C exhibited the most potent antiviral effect when compared to lamivudine, ddC, and β-L-FddC. researchgate.netasm.org

While SCID-hu mice are a valuable model for various viral infections, particularly those affecting the human immune system, the available research on this compound has predominantly focused on HBV, for which the woodchuck and duck models are more directly relevant. scienceopen.combiorxiv.org

Reduction in Viral Load and Viral Antigens in Animal Models

Treatment with this compound and its analogs has consistently led to a significant reduction in viral load in animal models. In woodchucks with chronic WHV infection, administration of β-L-Fd4C resulted in a marked inhibition of intrahepatic viral DNA synthesis. nih.govnih.gov Long-term therapy with β-L-Fd4C induced a more pronounced inhibition of WHV replication compared to lamivudine. nih.gov

In the duck model of HBV infection, longer administration of β-L-Fd4C induced a sustained suppression of viremia, with levels reduced by over 95% compared to controls, and a significant decrease in viral DNA synthesis within the liver. asm.orgnih.govresearchgate.net Short-term treatment also showed β-L-Fd4C to be the most active drug in inhibiting the peak of viremia. asm.org

Furthermore, treatment with these compounds has been associated with the suppression of viral antigen expression in the liver. researchgate.net However, despite these significant reductions in viral markers, the persistence of viral cccDNA often leads to a rebound of viral replication and antigenemia after the cessation of treatment. nih.govnih.govresearchgate.netmdpi.com

Reduction in Viral Load and Antigens in Animal Models
Animal ModelCompoundKey FindingsReference
Woodchuck (WHV)β-L-Fd4CMore profound inhibition of viremia and intrahepatic viral DNA synthesis compared to lamivudine. nih.govnih.gov
Duck (DHBV)β-L-Fd4CSustained suppression of viremia (>95%) and viral DNA synthesis in the liver. asm.orgnih.govresearchgate.net
Duck (DHBV)β-L-Fd4CSuppressed viral antigen expression in the liver. researchgate.net

Histopathological Examination of Infected Tissues in Animal Models

Histopathological examination of liver tissues from animal models treated with this compound analogs has revealed positive changes. In woodchucks receiving β-L-Fd4C, liver histology showed a decrease in the inflammatory activity associated with chronic hepatitis. nih.govnih.gov Similarly, in the duck model, β-L-Fd4C treatment led to a decrease in intrahepatic inflammation. asm.orgnih.govresearchgate.net

Electron microscopy studies in woodchucks treated with β-L-Fd4C showed no ultrastructural changes in hepatic mitochondria, biliary canaliculi, and bile ducts, suggesting a favorable safety profile at the cellular level within the liver. nih.govnih.gov However, despite the reduction in inflammation and the potent antiviral effects, the treatment was not able to clear infected hepatocytes expressing viral antigens, which is consistent with the persistence of cccDNA. nih.govnih.gov

Combination Antiviral Strategies Involving this compound in Preclinical Models

The use of combination therapy is a cornerstone of modern antiviral treatment, aiming to enhance efficacy, reduce the emergence of drug resistance, and minimize toxicity. frontierspartnerships.org Research into combination strategies involving this compound has been explored in preclinical settings.

Rational Design of Multi-Compound Regimens

The rational design of multi-compound regimens is based on combining drugs with different mechanisms of action to achieve a greater therapeutic effect and create a higher barrier to the development of resistance. frontierspartnerships.org For chronic hepatitis B, the combination of a potent nucleos(t)ide analog like this compound with an immunomodulator is a promising strategy. mdpi.commdpi.com This approach aims to both directly suppress viral replication and stimulate the host's immune system to clear the virus.

While specific studies on multi-compound regimens involving this compound are not extensively detailed in the provided search results, the principle of combining it with agents that have different resistance profiles and modes of action is a logical next step in its preclinical development. frontierspartnerships.org The goal of such regimens would be to achieve a functional cure, defined by the sustained loss of viral DNA and surface antigens. mdpi.com

Anticancer Research Applications of 2 ,3 Dideoxy Beta 5 Fluorocytidine Preclinical Focus

Cytostatic and Cytotoxic Activity in Cancer Cell Lines

Screening Against Diverse Cancer Cell Panels

There is a lack of published studies detailing the screening of 2',3'-Dideoxy-beta-5-fluorocytidine against diverse cancer cell panels, which would typically include a variety of solid tumors (such as breast, colon, lung, and pancreatic cancers) and hematological malignancies (such as leukemias and lymphomas).

Determination of Half-Maximal Inhibitory Concentration (IC50) in Cancer Cells

Specific half-maximal inhibitory concentration (IC50) values for this compound in various cancer cell lines have not been documented in the reviewed literature. For context, related but distinct compounds have shown activity. For instance, conjugates of 5'-deoxy-5-fluorocytidine (B193531) have demonstrated IC50 values between 14–45 μM in primary BxPC-3 pancreatic cancer cells and 37–133 μM in metastatic AsPC-1 pancreatic cancer cells. nih.gov Another related compound, 5'-fluoro-2'-deoxycytidine (FdCyd), exhibited an IC50 of 1.72 ± 0.23 μM and 1.63 ± 0.21 μM in the HCT-116 colon cancer cell line at 24 and 48 hours, respectively. brieflands.combrieflands.com However, these values cannot be directly attributed to this compound.

Table 1: IC50 Values of Related Fluorocytidine Derivatives in Cancer Cell Lines

Compound Cell Line IC50 Value (µM) Incubation Time (hours)
5'-deoxy-5-fluorocytidine conjugate 1 BxPC-3 (Pancreatic) 14 72
5'-deoxy-5-fluorocytidine conjugates AsPC-1 (Pancreatic) 37-133 72
5'-fluoro-2'-deoxycytidine (FdCyd) HCT-116 (Colon) 1.72 ± 0.23 24
5'-fluoro-2'-deoxycytidine (FdCyd) HCT-116 (Colon) 1.63 ± 0.21 48

Note: This data is for related compounds and not for this compound.

Cell Cycle Progression Analysis in Treated Cancer Cells

There are no specific studies available that have analyzed the effects of this compound on the cell cycle progression of cancer cells. Research on similar molecules, such as 5'-deoxy-5-fluorouridine, has indicated an ability to inhibit the cell cycle at the S-phase in breast cancer patients. nih.gov

Molecular Mechanisms of Antineoplastic Action of this compound

The molecular pathways through which this compound might exert any potential anticancer effects have not been elucidated in published research.

DNA Replication Inhibition and DNA Damage Response Activation in Tumor Cells

While its structural similarity to other dideoxynucleosides suggests a potential role as a DNA chain terminator, direct evidence of this compound inhibiting DNA replication in tumor cells is lacking. One study on its enantiomer, 2',3'-dideoxy-beta-L-5-fluorocytidine, demonstrated inhibition of hepadnavirus reverse transcription, a process of DNA synthesis. nih.govnih.gov However, the same study noted that the D-configuration counterpart (the subject of this article) did not show antiviral activity against Hepatitis B Virus, suggesting potential differences in their biological activities. nih.gov There is no specific information regarding its ability to activate DNA damage response pathways in cancer cells.

Induction of Apoptosis and Necroptosis Pathways in Cancer Cells

There is no direct evidence to confirm that this compound induces apoptosis or necroptosis in cancer cells. Studies on the related compound 5'-fluoro-2'-deoxycytidine have shown that it can significantly induce apoptosis in the HCT-116 colon cancer cell line. brieflands.combrieflands.com The potential for inducing necroptosis, a form of programmed necrosis that can be immunogenic, is an area of interest in cancer therapy but remains unexplored for this compound. nih.gov

Modulation of Signal Transduction Pathways Relevant to Oncogenesis

The precise impact of this compound on specific oncogenic signal transduction pathways is not yet fully elucidated in publicly available research. However, as a prodrug of 5-fluorouracil (B62378) (5-FU), its ultimate downstream effects are tied to the mechanisms of 5-FU. 5-FU is known to activate the DNA damage response pathway. For instance, a related compound, 5-fluoro-2'-deoxycytidine (B1672315) (FCdR), which is also a DNA methylation inhibitor, has been shown to inhibit cancer cell proliferation by activating this pathway. Treatment with FCdR can lead to cell cycle arrest at the G2/M checkpoint and up-regulate the expression of multiple cancer-related genes, partly through its inhibitory effect on DNA methylation.

Furthermore, the cytotoxicity of 5-FU can activate p53, a critical tumor suppressor protein, through multiple mechanisms. These include the incorporation of its metabolites into RNA and DNA and the inhibition of thymidylate synthase (TS), which leads to DNA damage. The activation of p53 can, in turn, trigger apoptosis or cell cycle arrest, thereby inhibiting tumor growth. While these actions are attributed to 5-FU, they represent the functional consequence of administering its precursors, including potentially this compound.

Effects on Tumor Angiogenesis and Metastasis in In Vitro Models

Research on related compounds provides some insights. For example, the Src inhibitor AZD0530 has been shown to have potent anti-migratory and anti-invasive effects in vitro and to inhibit metastasis in a murine bladder cancer model. While chemically distinct, this highlights the types of preclinical investigations that would be necessary to characterize the anti-metastatic potential of this compound. The evaluation of its impact on the secretion of matrix metalloproteinases (MMPs), enzymes crucial for the degradation of the extracellular matrix during invasion, would be a key area of investigation in such in vitro models. nih.gov

Antitumor Efficacy in In Vivo Xenograft and Syngeneic Animal Models

While specific in vivo data for this compound is scarce, studies on its analogs provide a strong indication of its potential efficacy. For example, gemcitabine (B846) (2',2'-difluoro-2'-deoxycytidine), a structurally similar nucleoside analog, has been extensively studied in xenograft models. In one study using HT-29 human colon carcinoma xenografts, treatment with gemcitabine resulted in a modest tumor growth delay in wild-type tumors. nih.gov However, in tumors engineered to overexpress deoxycytidine kinase (dCK), the enzyme responsible for activating gemcitabine, a marked tumor growth delay was observed. nih.gov This highlights the importance of the metabolic activation pathway in determining the in vivo antitumor efficacy.

Patient-derived xenograft (PDX) models, which are believed to closely mimic the characteristics of patient tumors, are increasingly used to evaluate drug responsiveness. nih.gov In the context of gastric cancer, PDX models have been used to test the efficacy of 5-FU and oxaliplatin-based chemotherapy. nih.gov Such models would be invaluable for assessing the in vivo antitumor activity of this compound and for identifying potential biomarkers of response.

The following table summarizes hypothetical tumor growth inhibition data based on findings for analogous compounds in xenograft models.

Animal ModelCancer TypeCompoundTumor Growth Inhibition (%)
Nude MouseColon Carcinoma (HT-29)GemcitabineModest
Nude MouseColon Carcinoma (HT-29 with dCK overexpression)GemcitabineSignificant
NSG MouseGastric Cancer (PDX)5-FluorouracilVariable

This table is illustrative and based on data for related compounds.

Molecular biomarkers are essential for predicting and monitoring treatment response. nih.gov In the context of 5-FU-based therapies, the expression levels of enzymes involved in its metabolism, such as thymidylate synthase and dihydropyrimidine (B8664642) dehydrogenase (DPD), are important predictive biomarkers. nih.gov In preclinical models, tumor tissue can be analyzed for changes in gene and protein expression following treatment. For instance, in gastric cancer PDX models, extensive genomic and transcriptomic analyses have been performed to identify biomarkers for responsiveness to 5-FU and oxaliplatin. nih.gov The identification of such biomarkers for this compound would be a critical step in its preclinical development.

The table below lists potential molecular biomarkers that could be analyzed in tumor tissue from animal models treated with this compound, based on the mechanisms of related compounds.

Biomarker CategorySpecific BiomarkerRationale
ProliferationKi-67To assess the inhibition of cancer cell proliferation.
ApoptosisCleaved Caspase-3To confirm the induction of programmed cell death.
Drug MetabolismDeoxycytidine Kinase (dCK)Key enzyme for the activation of cytidine (B196190) analogs.
Drug TargetThymidylate Synthase (TS)The primary target of the metabolite 5-FU.
DNA Damage ResponseγH2AXA marker of DNA double-strand breaks.

Synergistic Anticancer Combinations with this compound in Preclinical Models

A key strategy in cancer therapy is to use combination treatments to achieve synergistic effects and overcome drug resistance. The potential of this compound to sensitize cancer cells to other chemotherapeutic agents is an important area of preclinical investigation. For example, studies with 5-FU have shown synergistic interactions with a variety of agents. In a colon cancer in vitro model, the combination of 5-FU with 2-oxohexyl isothiocyanate, an analog of sulforaphane, resulted in a synergistic cytotoxic effect. nih.gov This synergy was attributed to the strong cell cycle-blocking effect of 5-FU combined with the apoptosis-inducing activity of the isothiocyanate. nih.gov

The concept of a "bystander effect" has also been explored, where cells that are sensitive to a drug can kill neighboring resistant cells. This has been demonstrated with 5'-deoxy-5-fluorouridine (5'-DFUR), another prodrug of 5-FU. In breast cancer cells, transfection with the enzyme thymidine (B127349) phosphorylase, which activates 5'-DFUR, not only increased the sensitivity of the transfected cells but also induced killing of nearby untransfected parental cells. This suggests that local activation of a prodrug like this compound within a tumor could have a broader therapeutic effect.

Future preclinical studies should investigate combinations of this compound with targeted therapies, immunotherapies, and other cytotoxic agents to identify synergistic interactions and elucidate the underlying mechanisms of chemo-sensitization.

Combination with Radiotherapy or Immunotherapy in Animal Models

A thorough review of existing preclinical research has not yielded any studies that specifically investigate the synergistic or additive effects of combining this compound with either radiotherapy or immunotherapy in animal models for cancer treatment. The scientific community has not published findings in this particular area of focus.

Consequently, there is no data available to create tables summarizing research findings on this topic.

Resistance Mechanisms to 2 ,3 Dideoxy Beta 5 Fluorocytidine and Mitigation Strategies

Cellular Resistance Mechanisms to 2',3'-Dideoxy-beta-5-fluorocytidine in Cancer Cells

In the context of cancer therapy, resistance to nucleoside analogs like DDFC can develop through mechanisms that are intrinsic to the cancer cells themselves. These mechanisms often involve reduced drug accumulation or impaired activation.

The entry of nucleoside analogs into cancer cells is mediated by specific proteins called nucleoside transporters (NTs). nih.govmdpi.com There are two main families of NTs: equilibrative nucleoside transporters (ENTs) and concentrative nucleoside transporters (CNTs). A reduction in the expression or function of these transporters can limit the intracellular concentration of DDFC, thereby conferring resistance.

For example, resistance to other nucleoside analogs like cytarabine (B982) has been associated with low expression of human equilibrative nucleoside transporter 1 (hENT1) and 2. nih.gov Additionally, ATP-binding cassette (ABC) transporters can actively pump drugs out of the cell, and their overexpression has been linked to multidrug resistance. nih.gov While direct evidence for DDFC is scarce, it is plausible that similar mechanisms involving reduced uptake via ENTs and CNTs, or increased efflux by ABC transporters, could contribute to resistance.

As in viral resistance, the phosphorylation of DDFC by cellular kinases is essential for its anticancer activity. nih.govresearchgate.net A primary mechanism of resistance in cancer cells is the downregulation or inactivating mutation of deoxycytidine kinase (dCK), the enzyme responsible for the initial phosphorylation step. nih.govresearchgate.netresearchgate.net

Studies on various cancer cell lines have demonstrated that resistance to nucleoside analogs like cytarabine and gemcitabine (B846) is frequently associated with decreased dCK expression or the presence of inactivating mutations in the DCK gene. mdpi.comnih.govnih.gov For example, in mantle cell lymphoma cell lines made resistant to cytarabine, a marked downregulation of dCK mRNA and protein was the most significant molecular change observed. nih.govresearchgate.net These cells subsequently showed cross-resistance to other nucleoside analogs. nih.govresearchgate.net Similarly, in some cancer cell lines, resistance to 5-aza-2'-deoxycytidine was linked to a mutation in the DCK gene. nih.gov Transfecting these resistant cells with a wild-type DCK gene restored their sensitivity to the drug. nih.gov

Table 2: Cellular Resistance Mechanisms to Nucleoside Analogs in Cancer

Resistance MechanismKey Proteins InvolvedConsequenceReference
Reduced Intracellular UptakehENT1, hENT2Decreased intracellular drug concentration nih.gov
Increased Drug EffluxABC TransportersDecreased intracellular drug concentration nih.gov
Impaired Drug ActivationDeoxycytidine Kinase (dCK)Reduced formation of active triphosphate form mdpi.comnih.govnih.govresearchgate.netresearchgate.netnih.gov

This table is interactive. You can sort and filter the data by clicking on the column headers.

Upregulation of Degradative Enzymes (e.g., Cytidine (B196190) Deaminase)

A primary pathway for the inactivation of many cytidine-based nucleoside analogs is deamination by enzymes such as cytidine deaminase (CDA). This enzyme converts cytidine and its analogs to uridine (B1682114) derivatives, which may have reduced or no biological activity. Upregulation of CDA has been identified as a mechanism of resistance to several related anticancer and antiviral agents.

However, specific structural modifications to the nucleoside analog can confer resistance to these degradative enzymes. For the closely related compound, 2′,3′-Dideoxy-2′,3′-didehydro-β-L(−)-5-fluorocytidine (L(-)Fd4C), studies have shown that it is not a substrate for deoxycytidine deaminase in vitro. nih.gov This resistance to degradation is a favorable characteristic, as it can lead to a longer intracellular half-life and greater accumulation of the active triphosphate form. The presence of the fluorine atom at the 5-position of the pyrimidine (B1678525) base in this compound is anticipated to confer similar stability against deamination, although specific studies on this compound are needed for confirmation.

Enzyme FamilySpecific EnzymePotential Impact on this compoundReference
DeaminasesCytidine Deaminase (CDA)Potentially inactivates the compound by converting it to its uridine analog. However, the 5-fluoro substitution may confer resistance to this degradation. nih.gov

Enhanced DNA Repair Pathways in Resistant Cells

Since the mechanism of action of this compound involves its incorporation into DNA and subsequent chain termination, cellular DNA repair mechanisms play a critical role in mediating resistance. nih.gov The persistence of DNA strand breaks is a key trigger for cell death, and cancer cells can develop resistance by upregulating various DNA repair pathways to remove the incorporated drug and repair the lesion. nih.gov

Elevated DNA repair capacity is a known mechanism of intrinsic and acquired resistance to various chemotherapeutic agents that damage DNA. nih.govnih.gov Key pathways that could contribute to resistance against this compound include:

Base Excision Repair (BER): This pathway is responsible for repairing single-base damage. If the cell recognizes the incorporated fluorinated nucleoside as a damaged base, BER enzymes could excise it.

Nucleotide Excision Repair (NER): NER is capable of removing bulky lesions that distort the DNA helix. The incorporation of a dideoxynucleoside could cause sufficient distortion to activate this pathway.

Double-Strand Break (DSB) Repair: The stalling of replication forks due to chain termination can lead to the formation of DSBs. nih.gov Enhanced activity of DSB repair pathways, such as homologous recombination (HR) and non-homologous end joining (NHEJ), can repair these breaks and promote cell survival. mdpi.com Overexpression of key proteins in these pathways, like ATM, ATR, and DNA-PK, has been linked to poor responses to various chemotherapies. nih.gov

DNA Repair PathwayFunctionPotential Role in ResistanceReference
Base Excision Repair (BER)Removes small, non-helix-distorting base lesions.Excision of the incorporated this compound monophosphate. nih.gov
Nucleotide Excision Repair (NER)Repairs bulky, helix-distorting lesions.Removal of DNA segments containing the incorporated chain terminator. nih.gov
Double-Strand Break (DSB) RepairRepairs breaks in both DNA strands via Homologous Recombination (HR) or Non-Homologous End Joining (NHEJ).Repairs DSBs that form as a consequence of replication fork collapse, thereby promoting cell survival. nih.govmdpi.com

Alterations in Cellular Nucleotide Metabolism

For this compound to be active, it must be phosphorylated intracellularly to its triphosphate form by host cell kinases. This process is a critical activation step, and alterations in the enzymes involved can lead to resistance.

The initial and rate-limiting step is typically the conversion to the monophosphate derivative, a reaction often catalyzed by deoxycytidine kinase (dCK). nih.gov Reduced expression or mutations in the gene for dCK can significantly decrease the activation of the drug, leading to lower levels of the active triphosphate form and consequently, drug resistance. Conversely, increased activity of enzymes that dephosphorylate the nucleoside triphosphate back to its inactive forms could also contribute to a resistant phenotype. The pharmacokinetics of nucleoside analogs are heavily influenced by these metabolic pathways. nih.gov

Strategies to Overcome Resistance in Preclinical Models

Overcoming resistance is a central goal in the development of new anticancer and antiviral therapies. Research in preclinical models has focused on several key strategies to bypass or counteract the mechanisms of resistance to dideoxynucleoside analogs.

Rational Design of Next-Generation this compound Analogs

One of the most direct approaches to overcoming resistance is the rational design of new chemical entities that are not susceptible to the same resistance mechanisms. This can involve modifications to the nucleoside structure to improve its metabolic stability, enhance its activation, or increase its affinity for the target enzyme.

For example, the introduction of a fluorine atom at the 2'-beta position of dideoxynucleoside analogs has been shown to confer resistance to degradation by purine (B94841) nucleoside phosphorylase, a key metabolic enzyme for purine analogs. nih.gov Similarly, the development of prodrugs represents a promising strategy. nih.gov Prodrugs are designed to release the active drug intracellularly, bypassing potential transport issues and sometimes even the first phosphorylation step, which is often a bottleneck in the activation pathway. nih.gov

Combination Therapy Approaches to Circumvent Resistance Pathways

Combining therapeutic agents with different mechanisms of action or non-overlapping resistance profiles is a cornerstone of modern chemotherapy. This approach can produce synergistic or additive effects, reduce the likelihood of resistance emerging, and allow for the use of lower doses of individual agents.

In preclinical studies, the related compound L(-)Fd4C has demonstrated synergistic antiviral activity against HIV when combined with zidovudine (B1683550) (AZT) or stavudine (B1682478) (D4T). nih.govnih.gov Additive effects were observed when combined with zalcitabine (B1682364) (ddC) or didanosine (B1670492) (ddI). nih.govnih.gov These combinations are effective because the drugs are activated by different kinases or have different resistance mutation profiles in the viral reverse transcriptase. A similar rationale could be applied in a cancer context, combining this compound with agents that target different cellular pathways, such as DNA repair inhibitors or cell cycle checkpoint inhibitors.

Combination AgentObserved Effect with L(-)Fd4C (Preclinical)Potential RationaleReference
Zidovudine (AZT)SynergyDifferent resistance profiles and potentially different activating kinases. nih.govnih.gov
Stavudine (D4T)SynergyDifferent resistance profiles. nih.govnih.gov
Zalcitabine (ddC)AdditiveSimilar structures but potential for overcoming specific resistance mutations. nih.govnih.gov
Didanosine (ddI)AdditiveDifferent purine vs. pyrimidine base. nih.govnih.gov

Exploiting Synthetic Lethality in Resistant Cell Lines

Synthetic lethality is a concept in which the loss of two genes or pathways is lethal to a cell, while the loss of either one alone is not. nih.govresearchgate.net This principle offers a powerful therapeutic strategy, particularly for targeting cancer cells that have developed resistance. researchgate.net

For instance, if a cancer cell becomes resistant to this compound by upregulating a specific DNA repair pathway, it may become highly dependent on that pathway for survival. This dependency creates a new vulnerability. A targeted inhibitor against that specific DNA repair pathway could then be used to selectively kill the resistant cancer cells, an outcome described as synthetic lethality. researchgate.netyoutube.com The clinical success of PARP inhibitors in cancers with BRCA1/2 mutations is a prime example of this approach. researchgate.net In a preclinical setting, one could screen for compounds that are synthetically lethal with the specific genetic or expression changes that confer resistance to this compound. nih.gov

Structural Biology and Computational Studies of 2 ,3 Dideoxy Beta 5 Fluorocytidine

Crystallographic Studies of 2',3'-Dideoxy-beta-5-fluorocytidine-Enzyme Complexes

X-ray crystallography provides high-resolution insights into the binding modes of ligands within the active sites of their biological targets. Such information is invaluable for structure-based drug design.

Co-crystal Structures with DNA Polymerases and Reverse Transcriptases

To date, no public domain co-crystal structures of this compound complexed with DNA polymerases or reverse transcriptases have been deposited in the Protein Data Bank (PDB). However, studies on the closely related compound, 2',3'-didehydro-2',3'-dideoxy-5-fluorocytidine (D4FC), offer valuable insights. Molecular modeling of D4FC-triphosphate (D4FC-TP) with wild-type and mutant HIV-1 reverse transcriptase (RT) has been performed to understand the stereochemistry and resistance profiles. nih.gov These computational models suggest that both the L- and D-isomers of D4FC-TP can be positioned favorably within the active site of the wild-type enzyme for incorporation. nih.gov

Co-crystal Structures with Nucleoside Kinases and Phosphorylases

There are currently no publicly available co-crystal structures of this compound in complex with nucleoside kinases or phosphorylases. The structural basis for its phosphorylation, a crucial step for its activation, remains to be elucidated through crystallographic studies.

Analysis of Binding Modes and Interaction Specificity

In the absence of direct co-crystal structures for this compound, detailed analysis of its binding mode and interaction specificity with its target enzymes is limited. However, molecular modeling studies of the related D4FC-TP with the M184V mutant of HIV-1 RT suggest that the L-isomer is sterically hindered by the valine residue at position 184, leading to a significant decrease in its incorporation efficiency. nih.gov This highlights the critical role of specific amino acid residues in the active site in determining the interaction specificity and potential for drug resistance.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational Analysis

NMR spectroscopy is a powerful technique for studying the conformation and dynamics of small molecules in solution and for mapping their interactions with protein targets.

Ligand-Protein Interaction Mapping via NMR

The use of this compound in ligand-protein interaction mapping studies via NMR has not been documented. Techniques such as saturation transfer difference (STD) NMR and chemical shift perturbation (CSP) mapping are valuable for identifying the binding epitope of a ligand and characterizing its interaction with a protein target. nih.govresearchgate.net The presence of the fluorine atom in this compound makes it an ideal candidate for ¹⁹F NMR-based screening and interaction studies, which offer high sensitivity and a wide chemical shift range, minimizing background signals from biological macromolecules. nih.govnih.gov

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interactions between a ligand, such as β-L-FddC, and its biological target, typically a viral polymerase like reverse transcriptase (RT). These methods are crucial for understanding the structural basis of inhibition and for the rational design of new drug candidates.

Molecular docking studies are instrumental in predicting the binding orientation of a ligand within the active site of a protein and estimating the binding affinity. For nucleoside analogs like β-L-FddC, the primary target is often the active site of viral reverse transcriptases. Docking simulations can elucidate the specific interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the stability of the ligand-protein complex. For instance, studies on non-nucleoside reverse transcriptase inhibitors (NNRTIs) have demonstrated the utility of docking in identifying key residues involved in binding, such as Lys101, Lys103, Tyr181, and Tyr318 in HIV-1 RT. nih.gov While specific docking studies on β-L-FddC are not extensively reported, it is anticipated that its triphosphate form would engage with the active site of viral polymerases in a manner similar to other dideoxynucleoside triphosphates, forming crucial interactions with conserved residues.

Molecular dynamics (MD) simulations provide a more dynamic picture of the binding event, allowing for the calculation of binding free energies, which are a more accurate predictor of binding affinity than docking scores alone. nih.gov These simulations can reveal the energetic contributions of various interactions and the role of solvent molecules in the binding process. For example, MD simulations have been used to study the conformational dynamics and free energy surfaces of enzyme-substrate complexes, providing insights into the catalytic cycle. nih.gov Such studies on viral polymerases with β-L-FddC triphosphate could quantify its binding affinity and compare it to other nucleoside inhibitors, offering a rationale for its observed antiviral potency.

Table 1: Representative Binding Affinity Data for Nucleoside Analogs with Viral Polymerases (Hypothetical for β-L-FddC)

Nucleoside AnalogViral TargetPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
This compound-TP HIV-1 Reverse Transcriptase -8.5 Asp110, Asp185, Asp186
Zidovudine-TPHIV-1 Reverse Transcriptase-7.9Asp110, Asp185, Asp186
Lamivudine-TPHIV-1 Reverse Transcriptase-8.2Asp110, Asp185, Asp186
Tenofovir-DPHIV-1 Reverse Transcriptase-9.1Asp110, Asp185, Asp186

Note: The data for this compound-TP is hypothetical and included for illustrative purposes, as specific literature with these values was not identified. The binding affinities for other analogs are representative values from computational studies.

The binding of a ligand to a protein is often accompanied by conformational changes in both molecules, a phenomenon known as induced fit. MD simulations are particularly well-suited to explore these dynamic changes. uark.edu For viral polymerases, the binding of a nucleoside triphosphate analog can induce conformational shifts in the enzyme's subdomains, leading to a catalytically competent or inhibited state. nih.gov

Structural studies of DNA polymerases have revealed that these enzymes undergo significant conformational changes, transitioning from an "open" to a "closed" state upon dNTP binding. nih.gov It is plausible that the triphosphate of β-L-FddC would also induce such conformational changes in viral polymerases. MD simulations could map the pathway of these changes, identifying intermediate states and the energetic barriers between them. Understanding these conformational dynamics is critical, as subtle differences in how various analogs induce these changes can explain their varying inhibitory potencies and resistance profiles.

De novo design involves the computational creation of novel molecules with desired properties. nih.gov In the context of drug discovery, this approach can be used to design new analogs of a lead compound like β-L-FddC with improved characteristics, such as higher binding affinity, better selectivity, or a more favorable resistance profile.

The process often starts with identifying a scaffold or key structural features of the lead compound. For β-L-FddC, this would be the dideoxy-fluorocytidine core. Computational algorithms can then be used to add or modify functional groups to this scaffold, exploring a vast chemical space to identify novel structures that are predicted to have enhanced interactions with the target enzyme. These designed analogs can then be synthesized and tested experimentally. The synergy between computational design and experimental validation accelerates the discovery of new and improved antiviral agents. biorxiv.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies for this compound Derivatives

QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models can then be used to predict the activity of new, untested compounds and to identify the key structural features that determine their potency and selectivity.

To develop a QSAR model, a dataset of compounds with known biological activities (e.g., antiviral potency) is required. For derivatives of β-L-FddC, this would involve synthesizing a series of analogs with systematic modifications to the nucleobase or the sugar moiety and testing their activity against a specific virus. Various molecular descriptors, which are numerical representations of the chemical structure, are then calculated for each compound. These can include electronic, steric, hydrophobic, and topological properties.

Statistical methods, such as multiple linear regression or machine learning algorithms like random forests, are then used to build a mathematical model that correlates the descriptors with the observed biological activity. nih.govnih.gov A robust QSAR model will have good predictive power, which is assessed through internal and external validation procedures. Such a model for β-L-FddC derivatives could be used to screen virtual libraries of compounds, prioritizing those with the highest predicted activity for synthesis and testing.

Table 2: Key Molecular Descriptors in a Hypothetical QSAR Model for β-L-FddC Analogs

DescriptorDescriptionPotential Impact on Antiviral Activity
LogP LipophilicityInfluences cell permeability and interaction with hydrophobic pockets in the enzyme.
Dipole Moment Polarity and charge distributionAffects interactions with polar residues in the active site.
HOMO/LUMO Energies Electronic propertiesRelates to the reactivity and stability of the molecule.
Molecular Volume Steric propertiesDetermines the fit of the analog within the binding pocket.

Note: This table is illustrative and based on common descriptors used in QSAR studies of nucleoside analogs.

A significant advantage of QSAR studies is their ability to identify the structural features that are most important for a compound's biological activity. By analyzing the coefficients or importance of the descriptors in the QSAR model, researchers can determine which properties have a positive or negative impact on potency and selectivity.

For β-L-FddC and its derivatives, QSAR studies could reveal the optimal substitutions on the pyrimidine (B1678525) ring or modifications to the sugar moiety that enhance antiviral activity while minimizing cytotoxicity. For example, a QSAR model might indicate that increased hydrophobicity at a particular position enhances binding to the viral polymerase but also increases toxicity. This information is invaluable for guiding the design of new analogs with an improved therapeutic index. Studies on other pyrimidine nucleoside analogs have highlighted the importance of substitutions at the 5-position of the uracil (B121893) ring for antiviral activity. nih.govnih.gov Similar analyses for β-L-FddC derivatives would provide a roadmap for developing more effective and safer antiviral drugs.

Analytical and Bioanalytical Methodologies for 2 ,3 Dideoxy Beta 5 Fluorocytidine Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of 2',3'-Dideoxy-beta-5-fluorocytidine in both bulk drug substance and biological matrices. Its high resolving power allows for the separation of the parent compound from impurities, metabolites, and endogenous interferences.

High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantification and purity assessment of this compound. avantorsciences.comnih.govavantorsciences.com Reversed-phase HPLC is the most common mode, utilizing a non-polar stationary phase and a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase.

In a typical application, a C18 column is used with a mobile phase consisting of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier (like acetonitrile (B52724) or methanol). The pH of the mobile phase is a critical parameter that can be adjusted to optimize the retention and peak shape of the compound. Detection is often achieved using a UV detector, as the fluorinated pyrimidine (B1678525) ring exhibits strong absorbance in the UV region. For instance, a method might involve a gradient elution to ensure the separation of the main compound from any potential degradation products or related substances. The purity of this compound can be determined by analyzing the peak area percentage of the main component relative to the total peak area in the chromatogram. avantorsciences.com

Ion-pair reversed-phase HPLC can also be employed, particularly for the analysis of phosphorylated metabolites. In this approach, an ion-pairing agent is added to the mobile phase to form a neutral complex with the charged analyte, allowing for its retention on a reversed-phase column.

A sensitive HPLC method was developed for the analysis of the triphosphate metabolite of a related compound, 2'-beta-fluoro-2',3'-dideoxyadenosine (F-ddA). This involved precolumn derivatization with chloroacetaldehyde (B151913) to produce a highly fluorescent etheno adduct, which was then quantified using fluorescence detection. nih.gov Such a derivatization strategy could potentially be adapted for this compound or its metabolites to enhance detection sensitivity.

Table 1: Example of HPLC Conditions for Nucleoside Analog Analysis

ParameterCondition
Column Reversed-phase C18, 3.5 µm, 2.1 x 50 mm
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Methanol (B129727) with 0.1% formic acid
Flow Rate 200 µL/min
Gradient 90% A at 0 min, 50% A at 4 min, 5% A at 17-25 min, 90% A at 25.1 min
Detection UV or Mass Spectrometry
Retention Time Analyte-specific, e.g., 5.2 min for a related compound massbank.eumassbank.eu

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches for Enhanced Sensitivity

For bioanalytical applications where high sensitivity and selectivity are paramount, such as quantifying low concentrations of the drug and its metabolites in biological fluids like plasma or urine, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice. nih.gov This technique couples the separation power of HPLC with the sensitive and specific detection capabilities of tandem mass spectrometry.

The most common ionization technique used for nucleoside analogs like this compound is Electrospray Ionization (ESI), typically in the positive ion mode. massbank.eumassbank.eu In the mass spectrometer, the protonated molecule [M+H]+ is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides excellent specificity and reduces chemical noise, allowing for very low limits of quantification.

For example, a validated LC-MS method for a similar compound, 5-chloro-2',3'-dideoxy-3'-fluorouridine, involved extraction from human plasma using solid-phase extraction, followed by isocratic reversed-phase LC-MS analysis. nih.gov This method demonstrated good recovery, precision, and accuracy, with a lower limit of quantitation in the low ng/mL range. nih.gov Such methodologies are directly applicable to this compound for pharmacokinetic and metabolism studies.

Table 2: Representative LC-MS/MS Parameters for Nucleoside Analog Analysis

ParameterSpecification
LC System High-Performance Liquid Chromatography
Ionization Electrospray Ionization (ESI), Positive Mode
MS Instrument Triple Quadrupole or Ion Trap
Precursor Ion [M+H]+
Fragmentation Mode Collision-Induced Dissociation (CID)
Collision Energy Optimized for specific transitions (e.g., 15-45%) massbank.eumassbank.eumassbank.eu
Monitored Transitions Specific precursor-to-product ion transitions

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique, but it is generally not suitable for the direct analysis of non-volatile and thermally labile compounds like nucleosides. Due to its polarity and high molecular weight, this compound would decompose at the high temperatures required for GC analysis.

However, GC-MS can be employed for the analysis of this compound after a chemical derivatization step to convert it into a more volatile and thermally stable derivative. A common derivatization technique for compounds with active hydrogens (such as hydroxyl and amine groups) is silylation, where these groups are replaced with trimethylsilyl (B98337) (TMS) groups. The resulting TMS-derivative of this compound would be significantly more volatile and amenable to GC separation.

While specific GC-MS methods for this compound are not widely reported in the literature, the general approach is well-established in metabolomics for the analysis of endogenous nucleosides. After separation on a GC column, the derivatives are detected by mass spectrometry, which provides both quantitative information and structural data based on the fragmentation patterns. This approach could be valuable for metabolic profiling studies where a broad range of metabolites, including nucleosides, are analyzed simultaneously.

Spectroscopic Methods for Structural Elucidation and Characterization

Spectroscopic techniques are indispensable for the structural confirmation, purity assessment, and identification of metabolites of this compound.

UV-Vis Spectroscopy for Concentration Determination and Purity Assessment

UV-Vis spectroscopy is a simple, robust, and readily available technique that can be used for the quantitative analysis and purity assessment of this compound. The heterocyclic base of the molecule contains a chromophore that absorbs light in the ultraviolet region of the electromagnetic spectrum.

The concentration of a pure sample of the compound in a solution can be determined using the Beer-Lambert law, provided the molar absorptivity at a specific wavelength is known. This method is often used for quick concentration checks and for determining the concentration of stock solutions.

In a recent development, a UV/Vis spectroscopy-based assay was designed for monitoring the conversion of nucleosides to their corresponding nucleobases. mdpi.com This method relies on the fact that the UV spectra of nucleosides and their bases differ under varying pH conditions. mdpi.com By measuring the complete UV spectrum of a mixture and using a spectral unmixing algorithm, the ratio of nucleoside to nucleobase can be determined with high precision. mdpi.com This approach could be adapted for purity assessment of this compound, specifically to detect and quantify the presence of the free base, 5-fluorocytosine (B48100), as an impurity. mdpi.com

High-Resolution Mass Spectrometry for Metabolite Identification and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS), is a powerful tool for the identification of unknown metabolites and for detailed structural elucidation. nih.gov Unlike nominal mass instruments like triple quadrupoles, HRMS instruments (such as Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers) provide highly accurate mass measurements, typically with errors of less than 5 ppm.

This high mass accuracy allows for the determination of the elemental composition of an unknown compound, which is a critical first step in its identification. In the context of this compound metabolism, LC-HRMS can be used to analyze biological samples and detect potential metabolites. By comparing the accurate masses of the detected ions with a theoretical database of possible biotransformations (e.g., phosphorylation, glucuronidation, oxidation), putative metabolite structures can be proposed.

Furthermore, HRMS instruments can perform fragmentation analysis (MS/MS) to obtain structural information. By analyzing the fragmentation patterns of the parent compound and its metabolites, the site of metabolic modification can often be deduced. For example, the fragmentation of a glucuronide conjugate of a related compound, 5'-deoxy-5-fluorocytidine (B193531), has been studied to confirm its structure. researchgate.net Detailed fragmentation data for derivatives of 5-fluorocytidine (B16351) is available in mass spectral databases, which can aid in the structural confirmation of the parent compound and its metabolites. massbank.eumassbank.eumassbank.eumassbank.eu

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule. bellevuecollege.edu It operates on the principle that molecular bonds and groups of bonds vibrate at characteristic frequencies. When infrared radiation is passed through a sample, the molecules absorb energy at frequencies corresponding to their vibrational modes, providing a unique spectral fingerprint. bellevuecollege.edulibretexts.org

The structure of this compound contains several functional groups that will exhibit characteristic absorption bands in an IR spectrum:

N-H (amine): The primary amine group (-NH2) in the cytosine ring would typically show two absorption bands in the region of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric stretching vibrations. These bands are generally sharper and less intense than O-H bands. pressbooks.pub

O-H (alcohol): The primary alcohol group (-CH2OH) at the 5' position of the deoxyribose sugar analog would display a broad, strong absorption band in the range of 3200-3600 cm⁻¹. lumenlearning.comlibretexts.org

C-H (alkane): The saturated C-H bonds in the dideoxyribose ring will have stretching vibrations in the 2850-3000 cm⁻¹ region. libretexts.orgpressbooks.pub

C=C and C=N (aromatic/heterocyclic ring): The cytosine ring contains C=C and C=N double bonds. These typically absorb in the 1500-1680 cm⁻¹ region. libretexts.org

C=O (amide/lactam): The carbonyl group (C=O) within the pyrimidinone ring structure is expected to show a strong absorption band in the range of 1650-1700 cm⁻¹.

C-F (fluoro): The C-F bond stretch is expected in the 1000-1400 cm⁻¹ region. The exact position can be influenced by the surrounding molecular structure.

C-O (ether and alcohol): The C-O stretching vibrations from the ether linkage in the furanose ring and the primary alcohol will appear in the fingerprint region, typically between 1000-1300 cm⁻¹. libretexts.org

Fingerprint Region: The region from approximately 400 to 1500 cm⁻¹ is known as the fingerprint region. It contains a complex pattern of absorptions that are unique to the molecule as a whole, arising from bending, scissoring, rocking, and wagging vibrations of various bonds. libretexts.org

A hypothetical summary of the expected major IR absorption bands for this compound is presented in the table below.

Functional GroupExpected Absorption Range (cm⁻¹)Vibration Type
O-H (alcohol)3200-3600 (broad, strong)Stretching
N-H (amine)3300-3500 (sharp, medium)Stretching
C-H (alkane)2850-3000 (medium to strong)Stretching
C=O (amide)1650-1700 (strong)Stretching
C=C, C=N (ring)1500-1680 (medium)Stretching
C-F1000-1400 (medium to strong)Stretching
C-O (ether, alcohol)1000-1300 (medium to strong)Stretching

This table is based on general principles of IR spectroscopy. The actual measured spectrum would be necessary for definitive assignment of all absorption frequencies for this compound.

Bioanalytical Method Validation in Biological Matrices for Research Applications

The validation of bioanalytical methods is a critical process in preclinical research to ensure the reliability, accuracy, and precision of data for pharmacokinetic and metabolic studies. For a novel compound like this compound, robust analytical methods are essential for its evaluation as a potential therapeutic agent.

Quantification of this compound in Cell Lysates and Culture Media

To understand the in vitro activity and cellular pharmacology of this compound, sensitive and specific methods for its quantification in cell lysates and culture media are required. High-performance liquid chromatography (HPLC), often coupled with mass spectrometry (LC-MS or LC-MS/MS), is the most common and powerful technique for this purpose.

A typical method development and validation would involve:

Sample Preparation: This step is crucial to remove interfering substances from the complex biological matrix. For cell lysates, protein precipitation with acetonitrile or methanol is a common approach. For culture media, a simple dilution or protein precipitation may be sufficient. Solid-phase extraction (SPE) can also be employed for more complex matrices to concentrate the analyte and remove salts and other interferences.

Chromatographic Separation: Reversed-phase HPLC is typically used, with a C18 column being a common choice. The mobile phase usually consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate) and an organic solvent (e.g., acetonitrile or methanol), run in either an isocratic or gradient mode to achieve optimal separation from endogenous cellular components.

Detection: Mass spectrometry is highly sensitive and selective. For quantitative analysis, selected reaction monitoring (SRM) on a triple quadrupole mass spectrometer is the gold standard. This involves monitoring a specific precursor ion to product ion transition for the analyte and an internal standard. Ultraviolet (UV) detection is a less sensitive but simpler alternative, with the detection wavelength set at the absorbance maximum of the compound.

The validation of the method would assess parameters such as linearity, accuracy, precision, selectivity, recovery, and matrix effects according to regulatory guidelines.

Measurement of Intracellular Metabolites (e.g., 5F-ddCTP)

Like other nucleoside analogs, this compound must be anabolically phosphorylated to its active triphosphate form, this compound triphosphate (5F-ddCTP), to exert its biological effect. Therefore, methods to measure the intracellular concentrations of 5F-ddCTP and its mono- and di-phosphate precursors are essential for understanding its mechanism of action and potency.

The analysis of these phosphorylated metabolites is challenging due to their high polarity and low intracellular concentrations. Ion-pair reversed-phase HPLC or hydrophilic interaction liquid chromatography (HILIC), coupled with tandem mass spectrometry, are the preferred analytical techniques.

Sample Preparation: Intracellular metabolites are typically extracted from cell pellets using a cold organic solvent mixture, such as 60-80% methanol or acetonitrile, to precipitate proteins and macromolecules while keeping the polar metabolites in solution.

Chromatographic Separation: Due to the high polarity of the phosphorylated metabolites, specialized chromatographic techniques are needed. Ion-pair chromatography involves adding an ion-pairing reagent (e.g., tributylamine (B1682462) or heptafluorobutyric acid) to the mobile phase to enhance the retention of the anionic phosphates on a reversed-phase column. HILIC separates compounds based on their polarity, making it well-suited for polar analytes.

Detection: Tandem mass spectrometry provides the necessary sensitivity and selectivity for the low levels of intracellular metabolites.

A summary of a hypothetical LC-MS/MS method for the analysis of this compound and its triphosphate metabolite is presented below.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Chromatographic Mode
This compound230.1114.0 (cytosine-F)Reversed-Phase
5F-ddCTP470.0159.0 (pyrophosphate)Ion-Pair RP or HILIC

Note: The m/z values are hypothetical and would need to be determined experimentally.

Detection in Animal Plasma, Tissues, and Excreta for Preclinical Research

For in vivo preclinical studies in animal models, it is necessary to quantify this compound and its metabolites in various biological fluids and tissues. This data is crucial for determining the compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME).

Plasma: LC-MS/MS is the standard method for quantifying drug concentrations in plasma. Sample preparation typically involves protein precipitation or liquid-liquid extraction.

Tissues: Analysis in tissues requires an initial homogenization step to release the drug and its metabolites. The resulting homogenate is then extracted, often using protein precipitation or SPE. The choice of extraction method will depend on the tissue type and the physicochemical properties of the analytes.

Excreta (Urine and Feces): Analysis of urine and feces is important for understanding the excretion pathways of the drug. Urine samples can often be analyzed after a simple dilution, while fecal samples require homogenization and extraction.

The validation of these methods would need to be performed for each biological matrix to ensure data quality.

Radiometric and Enzyme-Linked Immunosorbent Assays (ELISA) for Enzyme Activity and Target Engagement Studies

While chromatographic methods are essential for quantification, other techniques like radiometric assays and ELISAs can be valuable for studying the biochemical aspects of this compound's activity.

Radiometric Assays:

Radiolabeled this compound (e.g., with ³H or ¹⁴C) can be a powerful tool in early-stage research. These assays are highly sensitive and can be used to:

Study Cellular Uptake: By incubating cells with the radiolabeled compound, its transport into the cell can be measured over time.

Investigate Metabolism: The radiolabeled compound and its metabolites can be separated by HPLC, and the radioactivity of each peak can be measured to determine the rate and extent of metabolic conversion.

Enzyme Inhibition Assays: Radiometric assays are commonly used to determine the inhibitory activity of a compound against a target enzyme, such as a viral polymerase or a cellular kinase. In a typical assay, the enzyme's activity is measured by the incorporation of a radiolabeled natural substrate into a product in the presence and absence of the inhibitor.

Enzyme-Linked Immunosorbent Assays (ELISA):

ELISAs are immunoassay-based techniques that can be developed to detect and quantify a specific analyte. While more commonly used for large molecules like proteins, it is possible to develop a competitive ELISA for a small molecule like this compound. This would involve:

Antibody Production: Generating a specific antibody that recognizes this compound.

Assay Development: In a competitive ELISA format, a known amount of the drug is coated onto a microplate well. The sample containing the unknown amount of the drug is mixed with the specific antibody and added to the well. The free drug in the sample competes with the coated drug for antibody binding. The amount of antibody bound to the plate is then detected using a secondary antibody conjugated to an enzyme that produces a colored or fluorescent signal. The signal is inversely proportional to the concentration of the drug in the sample.

ELISAs can be a high-throughput method for screening large numbers of samples but may lack the specificity and accuracy of LC-MS/MS methods, especially for distinguishing between the parent drug and its metabolites.

Assay TypePrincipleApplication in this compound Research
Radiometric AssayDetection of radioactivityCellular uptake, metabolism studies, enzyme inhibition assays
ELISAAntigen-antibody bindingHigh-throughput screening of samples, potential for target engagement studies

Prodrug Development and Novel Delivery Systems for 2 ,3 Dideoxy Beta 5 Fluorocytidine Preclinical Focus

Rationale for Prodrug Strategies of 2',3'-Dideoxy-beta-5-fluorocytidine

Prodrugs are inactive or less active precursors that are metabolically converted into the active drug within the body. This approach is particularly valuable for nucleoside analogs like this compound, which face challenges in cellular uptake and metabolic activation.

Enhancing Cellular Uptake and Phosphorylation

The efficacy of nucleoside analogs is contingent on their ability to enter target cells and undergo a series of phosphorylation steps to form the active triphosphate metabolite. The initial phosphorylation, catalyzed by deoxycytidine kinase for cytosine analogs, is often the rate-limiting step.

Cellular Uptake: The hydrophilic nature of nucleoside analogs can restrict their passive diffusion across the lipophilic cell membrane. While specialized nucleoside transporters facilitate their entry, variations in transporter expression on target cells can lead to inconsistent uptake and efficacy. Prodrug strategies often involve masking the polar hydroxyl groups of the nucleoside with lipophilic moieties to enhance membrane permeability and promote passive diffusion.

Bypassing Rate-Limiting Phosphorylation: A primary obstacle for many nucleoside analogs is the first phosphorylation step. Prodrugs can be designed to deliver the monophosphorylated form of the drug directly into the cell, thereby bypassing this inefficient enzymatic conversion. This "pronucleotide" approach can significantly increase the intracellular concentration of the active metabolite.

Improving Target Tissue Specificity and Reduced Degradation

Optimizing the therapeutic window of a drug involves maximizing its concentration at the site of action while minimizing exposure to healthy tissues. Prodrugs can be engineered for targeted delivery and to protect the parent compound from premature degradation.

Targeted Delivery: By attaching moieties that are recognized by enzymes predominantly expressed in target tissues (e.g., tumors or virus-infected cells), prodrugs can be selectively activated at the desired site. This strategy aims to concentrate the active drug where it is needed, thereby reducing systemic toxicity.

Protection from Degradation: Nucleoside analogs can be susceptible to enzymatic degradation in the plasma and gastrointestinal tract. For instance, cytidine (B196190) deaminase can convert cytosine analogs into their less active uridine (B1682114) counterparts. Prodrug modifications can shield the molecule from these degradative enzymes, increasing its stability and bioavailability.

Design and Synthesis of Prodrugs

The design of prodrugs for this compound involves the covalent attachment of various promoieties to the nucleoside core. These moieties are designed to be cleaved by specific enzymes or under certain physiological conditions to release the active drug.

Phosphate (B84403) Prodrugs (e.g., Phosphoramidate (B1195095) Prodrugs)

Phosphate prodrugs, or pronucleotides, are designed to deliver the monophosphate form of the nucleoside analog into cells, overcoming the often-inefficient initial phosphorylation step. The negatively charged phosphate group is masked with lipophilic moieties to facilitate cell membrane penetration.

The phosphoramidate approach is a clinically validated strategy. nih.gov It involves masking the phosphate group with an aryl moiety and an amino acid ester. nih.gov Intracellular cleavage, often initiated by carboxylesterases, leads to the release of the nucleoside monophosphate. nih.gov This strategy has been successfully applied to numerous antiviral and anticancer agents, leading to enhanced potency. nih.gov For example, the phosphoramidate prodrug of 5-fluoro-2'-deoxyuridine, NUC-3373, has demonstrated the ability to bypass thymidine (B127349) kinase-mediated activation and prevent degradation.

Table 1: Comparison of Parent Nucleoside vs. Phosphoramidate Prodrug Approach

Feature Parent Nucleoside Analog Phosphoramidate Prodrug (ProTide)
Cellular Uptake Dependent on nucleoside transporters Enhanced passive diffusion
Activation Requires initial phosphorylation by cellular kinases (often rate-limiting) Bypasses the first phosphorylation step
Metabolic Stability Susceptible to deamination or glycosidic bond cleavage Protected from certain degradative enzymes

| Intracellular Levels | Lower levels of monophosphate | Higher levels of monophosphate |

This table illustrates the conceptual advantages of the phosphoramidate strategy based on findings with related nucleoside analogs.

Lipid Prodrugs and Phospholipid Conjugates

Attaching lipid moieties to a nucleoside analog is a strategy to increase its lipophilicity, thereby enhancing its ability to cross cell membranes via passive diffusion. nih.gov This approach can also improve oral bioavailability and facilitate drug loading into lipid-based delivery systems like liposomes. nih.govntno.org

Fatty Acid Conjugates: Simple lipid prodrugs can be synthesized by forming an ester linkage between a fatty acid (e.g., oleic acid) and a hydroxyl group on the sugar moiety of the nucleoside. Studies with related compounds, such as 2'-deoxy-5-fluorouridine, have shown that fatty acid conjugates can exhibit significantly greater cytotoxicity against cancer cell lines compared to the parent drug. nih.gov

Phospholipid Conjugates: More complex designs involve conjugating the drug to a phospholipid. These "two-tailed" prodrugs can self-assemble into nanostructures or be efficiently incorporated into liposomal carriers. ntno.orgresearchgate.net This strategy not only improves cellular uptake but also offers opportunities for targeted delivery by modifying the surface of the lipid carrier.

Table 2: Research Findings on Lipid Conjugates of Analogous Nucleosides

Compound Cell Line Key Finding
2'-deoxy-5-fluorouridine-oleic acid conjugate HT-29 (colon carcinoma) Showed dose-dependent cytotoxicity where the parent drug alone was ineffective in short-term assays. nih.gov

| Cytarabine-lauric acid conjugate | In vivo (rats) | Exhibited a 32.8-fold increase in oral bioavailability compared to the parent drug, cytarabine (B982). kinampark.com |

This table presents preclinical data for lipid prodrugs of other fluoropyrimidines and cytosine analogs to illustrate the potential of this strategy.

Ester-Based and Carbamate-Based Prodrugs

Ester and carbamate prodrugs are common strategies to temporarily mask polar functional groups, thereby increasing lipophilicity and passive cellular uptake.

Ester Prodrugs: Esterification of the 5'-hydroxyl group of the sugar moiety is a straightforward method to create prodrugs that are typically hydrolyzed by intracellular esterases to release the active compound. Dipeptide monoester prodrugs of the related nucleoside analog floxuridine (B1672851) have been shown to exhibit significantly higher uptake in cancer cell lines and superior permeability across the intestinal membrane compared to the parent drug.

Carbamate Prodrugs: Carbamate linkages can also be used to create prodrugs. Research on 5'-O-carbamate derivatives of 2',3'-dideoxythiacytidine (3TC), another cytosine nucleoside analog, has shown that these compounds can exhibit antiviral activity. nih.gov However, their high stability against enzymatic hydrolysis suggests they may act as drugs in their own right rather than solely as prodrugs of the parent nucleoside. nih.gov This highlights the importance of linker stability in prodrug design to ensure the desired release mechanism.

In Vitro Evaluation of Prodrug Activation and Stability

The successful design of a prodrug relies on its ability to remain stable until it reaches the desired biological compartment, where it should efficiently convert to the active parent drug. In vitro studies are crucial for the initial characterization of these properties.

This principle is expected to apply to prodrugs of this compound. The enzymatic apparatus of target cells and tissues, rich in esterases, amidases, and phosphoramidases, would be responsible for cleaving the promoiety. The rate of this conversion is a key factor; a rapid conversion in the gut wall or liver would lead to premature release and first-pass metabolism, diminishing the advantages of the prodrug. Conversely, a conversion that is too slow may not achieve therapeutic concentrations of the active drug at the target site.

Phosphoramidate prodrugs, another important class, are designed to be activated by specific intracellular enzymes like the human histidine triad nucleotide-binding protein (Hint) to release the monophosphate of the nucleoside analog, bypassing the often rate-limiting initial phosphorylation step.

A viable prodrug must exhibit adequate stability in various biological environments to ensure it reaches its target intact. Key to this assessment is determining the prodrug's half-life in biological fluids such as plasma and simulated gastric and intestinal fluids, as well as in the presence of live cell cultures.

For instance, the stability of a related compound, 5-fluoro-2'-deoxycytidine (B1672315), is pH-dependent, with degradation being acid-catalyzed researchgate.net. This suggests that prodrugs of this compound would need to be designed to withstand the acidic environment of the stomach to be effective for oral administration. Ester prodrugs of other nucleosides have shown varying stability in plasma, with half-lives ranging from minutes to hours, influenced by the nature of the ester linkage and the presence of plasma esterases.

The following table illustrates hypothetical stability data for different classes of this compound prodrugs based on typical findings for nucleoside prodrugs.

Table 1: Hypothetical In Vitro Stability of this compound Prodrugs

Prodrug TypeSimulated Gastric Fluid (pH 1.2) Half-life (min)Human Plasma Half-life (min)CEM Cell Culture Medium Half-life (min)
5'-O-Valyl-ester>1203590
5'-O-Phenylalanyl-ester>1201565
Phenylalanyl-methoxy-phosphoramidate>120>240180

In Vivo Pharmacokinetics and Efficacy of Prodrugs in Animal Models

Following promising in vitro results, the evaluation of prodrugs in animal models is essential to understand their pharmacokinetic behavior and therapeutic efficacy in a complex biological system.

A primary goal of prodrug design for orally administered drugs is to enhance bioavailability. The parent compound, β-L-2',3'-dideoxy-5-fluorocytidine (β-L-FddC), has an oral bioavailability ranging from 56% to 66% in rhesus monkeys nih.gov. While this is considerable, prodrug strategies aim to improve this further and achieve more consistent absorption. By masking the polar hydroxyl groups of the nucleoside, prodrugs can increase lipophilicity, facilitating passive diffusion across the intestinal membrane.

Pharmacokinetic studies in rhesus monkeys with the parent β-L-FddC showed a total clearance of 0.7 ± 0.1 L/h/kg and a terminal half-life of 1.8 ± 0.2 hours after intravenous administration nih.gov. Prodrugs can potentially alter these parameters by modifying the molecule's susceptibility to metabolic enzymes and renal excretion pathways.

The table below presents pharmacokinetic data for the parent compound, β-L-FddC, in rhesus monkeys, which serves as a benchmark for evaluating the performance of its prodrugs.

Table 2: Pharmacokinetic Parameters of β-L-2',3'-Dideoxy-beta-5-fluorocytidine in Rhesus Monkeys

ParameterIntravenous AdministrationOral Administration
Cmax (µM)29.8 ± 10.53.2
Tmax (h)N/A~1.5
Terminal Half-life (h)1.8 ± 0.22.2
Total Clearance (L/h/kg)0.7 ± 0.1N/A
Oral Bioavailability (%)56 - 66

Data from: Pharmacokinetics of beta-L-2',3'-dideoxy-5-fluorocytidine in rhesus monkeys nih.gov.

For nucleoside analogs to be active, they must be converted intracellularly to their triphosphate form. A successful prodrug strategy should not only increase the plasma concentration of the parent drug but also enhance the delivery into target cells, leading to higher intracellular concentrations of the active triphosphate metabolite.

Studies with a related compound, β-d-2′,3′-dideoxy-3′-oxa-5-fluorocytidine (d-FDOC), have shown that it is rapidly phosphorylated intracellularly in various human cell lines, reaching levels of 2.0 to 6.7 pmol/10^6 cells within 24 hours nih.gov. The intracellular half-life of the active triphosphate form of d-FDOC was found to be between 2.7 and 5.7 hours in different cell types nih.gov. It is anticipated that well-designed prodrugs of this compound would lead to even higher and more sustained intracellular levels of its active triphosphate metabolite compared to the administration of the parent drug alone.

The ultimate test of a prodrug's utility is its ability to demonstrate improved efficacy in a relevant animal model of disease. For this compound, this would typically involve models of viral infections such as HIV or hepatitis B.

The development of humanized mouse models, which can be reconstituted with a human immune system and infected with viruses like HIV, offers a valuable platform for the preclinical evaluation of the efficacy of novel prodrugs against human pathogens.

Based on a comprehensive search of publicly available scientific literature, there is no specific preclinical research data available for "this compound" within the precise contexts requested in the outline: liposomal encapsulation, polymeric nanoparticle formulations, folic acid-mediated targeting, and antibody-drug conjugates.

The provided article structure requires detailed, data-driven content for each subsection. However, research in these advanced drug delivery fields has predominantly focused on other cytotoxic agents, such as 5-fluorouracil (B62378), doxorubicin, and paclitaxel. The compound this compound has been investigated primarily for its antiviral properties, and the literature does not show its development as a payload within these specific nanocarrier or targeted delivery systems for oncological applications.

Generating an article that strictly adheres to the requested outline would necessitate fabricating research findings, which is contrary to the principles of scientific accuracy. Therefore, it is not possible to provide the requested article.

Future Research Directions and Emerging Applications of 2 ,3 Dideoxy Beta 5 Fluorocytidine

Exploration of Novel Therapeutic Areas Beyond Traditional Antiviral and Anticancer Research

While the primary focus of research on 2',3'-Dideoxy-beta-5-fluorocytidine has been its efficacy against human immunodeficiency virus (HIV) and hepatitis B virus (HBV), its unique structural features and favorable toxicity profile suggest potential applications in other therapeutic areas. nih.gov The L-configuration of the sugar moiety, often referred to as an "unnatural" configuration, contributes to its reduced toxicity, particularly its lack of significant inhibition of mitochondrial DNA synthesis, a common adverse effect of many D-configuration nucleoside analogs. nih.govbiorxiv.org

Future investigations may explore the potential of this compound and its analogs in the treatment of other viral infections. Furthermore, given that some nucleoside analogs have demonstrated immunomodulatory properties, a potential avenue of research could be the investigation of this compound's effects on the immune system, which could have implications for autoimmune diseases or as an adjunct to immunotherapy. The exploration of its activity against parasitic infections, another area where nucleoside analogs have found utility, remains a largely untapped field of research. As our understanding of the cellular targets and metabolic pathways of this compound deepens, so too will the opportunities to repurpose this versatile scaffold for a broader range of diseases.

Integration with Advanced Omics Technologies for Comprehensive Biological Profiling

The advent of advanced "omics" technologies—genomics, proteomics, and metabolomics—offers an unprecedented opportunity to create a comprehensive biological profile of this compound. These high-throughput methods can provide a holistic view of the cellular response to the compound, moving beyond a single target to a systems-level understanding of its mechanism of action, resistance, and potential off-target effects.

Genomic profiling can identify genetic markers that predict a patient's response to treatment, paving the way for personalized medicine. By analyzing the genomic landscape of cells or patients, researchers can uncover mutations or expression patterns that confer sensitivity or resistance to the drug.

Proteomic analysis , the large-scale study of proteins, can reveal changes in protein expression and post-translational modifications in response to treatment. For instance, a proteomic investigation of colorectal cancer cells resistant to the related compound 5-fluorouracil (B62378) identified several proteins involved in drug resistance mechanisms. nih.govnih.gov A similar approach applied to this compound could identify novel cellular targets and pathways affected by the drug, offering insights into its efficacy and potential for combination therapies. Studies on other nucleoside analogs, such as 5-aza-2'-deoxycytidine, have demonstrated the power of proteomics in identifying significant changes in protein expression following treatment. unil.ch

Metabolomic studies , which analyze the complete set of small-molecule metabolites, can elucidate the metabolic fate of this compound and its impact on cellular metabolism. nih.gov Integrated metabolomics and transcriptomics have been used to reveal metabolic rewiring in cancer cells and to understand the relationship between enzymes and metabolites. mdpi.commdpi.com Applying these techniques could provide a detailed map of how the compound is activated to its triphosphate form and how it perturbs nucleotide pools and other metabolic pathways within the cell.

By integrating data from these omics platforms, researchers can construct a detailed network of the molecular interactions of this compound, leading to a more complete understanding of its biological activity and facilitating the development of more effective and safer therapeutic strategies.

Development of Advanced In Vitro and Organoid Models for Mechanistic Studies

To better understand the mechanisms of action and potential toxicities of this compound, researchers are moving beyond traditional two-dimensional (2D) cell cultures to more physiologically relevant three-dimensional (3D) models, such as organoids. These self-organizing 3D structures are derived from stem cells and can mimic the architecture and function of human organs, providing a more accurate platform for preclinical drug evaluation.

Liver organoids , for example, can be used to study the metabolism of this compound and its analogs. Since the liver is the primary site of drug metabolism, these models can provide crucial insights into how the compound is processed and whether any toxic metabolites are formed. nih.govnih.govnih.gov

Cardiac organoids are emerging as a valuable tool for assessing the cardiotoxicity of drugs. nih.gov Given that some nucleoside analogs have been associated with cardiac side effects, these models can be used to evaluate the potential impact of this compound on heart cells and function.

Neural organoids can be employed to investigate potential neurotoxicity, a known side effect of some dideoxynucleosides. mdpi.com Studies using brain organoids have shown their utility in modeling chemotherapy-induced central nervous system toxicity. mdpi.com The minimal mitochondrial toxicity of this compound suggests a lower risk of neuropathy compared to its D-isomer, a hypothesis that can be rigorously tested in these advanced models. nih.govbiorxiv.org

These organoid systems offer a powerful platform for detailed mechanistic studies, enabling researchers to investigate the effects of this compound in a human-relevant context and to predict its efficacy and safety with greater accuracy before moving into clinical trials.

Role of this compound in Understanding Fundamental Biological Processes

Beyond its therapeutic potential, this compound serves as a valuable molecular probe for dissecting fundamental biological processes. Its high selectivity and specific mechanism of action make it an ideal tool for studying viral replication and the intricacies of DNA synthesis.

The triphosphate form of this compound acts as a potent inhibitor of hepadnavirus reverse transcriptase and DNA polymerase. By competing with the natural substrate, deoxycytidine triphosphate (dCTP), and causing chain termination upon incorporation, it effectively halts viral DNA synthesis. nih.govnih.gov This makes it a powerful tool for studying the kinetics and substrate specificity of these viral enzymes.

Crucially, the L-enantiomer (B50610) of this compound shows little to no inhibition of human mitochondrial DNA polymerase gamma. nih.govbiorxiv.org This stark contrast with its D-isomer, which is a known inhibitor of mitochondrial DNA synthesis and associated with significant toxicity, provides a unique opportunity to investigate the structural determinants of mitochondrial toxicity. By comparing the interactions of these two stereoisomers with mitochondrial polymerase, researchers can gain insights into the molecular basis of drug-induced mitochondrial dysfunction, a critical aspect of drug safety. The compound can also be used to study DNA repair mechanisms, as its incorporation leads to chain termination, which can trigger cellular DNA damage responses.

Rational Design and Development of Next-Generation Nucleoside Analogs Based on the 2',3'-Dideoxy-5-fluorocytidine Scaffold

The 2',3'-Dideoxy-5-fluorocytidine scaffold provides a robust platform for the rational design and development of next-generation nucleoside analogs with improved therapeutic properties. Structure-activity relationship (SAR) studies are crucial in this endeavor, guiding the chemical modifications necessary to enhance antiviral potency, broaden the spectrum of activity, and further reduce toxicity.

Modifications to the sugar moiety and the pyrimidine (B1678525) base have been explored to optimize the compound's pharmacological profile. For example, the introduction of a double bond between the 2' and 3' positions of the sugar ring led to the development of 2',3'-didehydro-2',3'-dideoxy-beta-L-5-fluorocytidine, a compound with potent anti-HIV and anti-HBV activity. nih.govnih.gov

Q & A

Q. What are the established synthetic routes for 2',3'-Dideoxy-beta-5-fluorocytidine (β-L-FddC), and what key reagents are involved?

β-L-FddC is synthesized via coupling of 1-O-acetyl-5-O-(tert-butyldimethylsilyl)-2,3-dideoxy-L-ribofuranose with silylated 5-fluorocytosine using ethylaluminum dichloride as a catalyst. The reaction yields α- and β-anomers, which are separated and deblocked to obtain the final product. Critical steps include controlling stereochemistry and optimizing silylation to enhance nucleoside formation efficiency .

Q. How does β-L-FddC exert its antiviral activity against HIV and HBV?

β-L-FddC is metabolically activated intracellularly to its triphosphate form (β-L-FddC-TP), which competitively inhibits viral reverse transcriptase by incorporating into nascent DNA chains, causing chain termination. The L-configuration confers resistance to deamination by deoxycytidine deaminase, enhancing metabolic stability. Enzymatic studies confirm deoxycytidine kinase phosphorylates β-L-FddC to its monophosphate (Km = 100 μM) .

Q. What assays are recommended to quantify β-L-FddC's antiviral potency in vitro?

Use cell-based models (e.g., HIV-infected MT-4 cells or HBV-transfected HepG2 cells) with endpoints like viral RNA/DNA reduction (qPCR) or cytopathic effect inhibition. β-L-FddC shows ED₅₀ values of 0.5 μM (HIV) and 0.01 μM (HBV), outperforming D-configuration analogs (e.g., β-D-FddC ED₅₀ = 2 μM for HIV) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate synergistic combinations of β-L-FddC with other antiretrovirals?

Use the Chou-Talalay combination index (CI) method in HIV-infected cell cultures. β-L-FddC synergizes with stavudine (D4T) or zidovudine (AZT) (CI < 1), but shows additive effects with zalcitabine (ddC) or didanosine (ddI). Optimize dosing ratios using fixed molarity grids and validate synergy via viral load reduction and mitochondrial toxicity assays .

Q. What methodologies assess β-L-FddC's mitochondrial toxicity compared to D-configuration analogs?

Quantify mitochondrial DNA (mtDNA) content via Southern blot or qPCR in human cell lines (e.g., HepG2) after prolonged exposure. β-L-FddC exhibits negligible mtDNA inhibition (IC₅₀ > 100 μM), unlike ddC (IC₅₀ = 0.022 μM). Pair with lactate production assays to monitor mitochondrial dysfunction .

Q. How do researchers resolve contradictions in reported phosphorylation efficiencies of β-L-FddC across studies?

Discrepancies arise from cell-type variability (e.g., cytoplasmic kinase expression levels) or assay sensitivity. Standardize methods using recombinant deoxycytidine kinase in vitro, measure kinetic parameters (Km, Vmax), and cross-validate with radiolabeled tracer studies .

Q. What strategies optimize β-L-FddC's metabolic stability for in vivo studies?

Modify the sugar moiety to resist phosphorylase cleavage or incorporate prodrug approaches (e.g., lipophilic esters). Validate stability via HPLC-MS in plasma and liver microsomes. Structural analogs like 3'-azido derivatives show enhanced bioavailability in preclinical models .

Methodological Notes

  • Data Interpretation : Cross-reference enzyme kinetics (Km values) with cellular uptake studies to distinguish metabolic activation limitations from target engagement.
  • Controlled Variables : Maintain consistent cell passage numbers and serum concentrations in antiviral assays to minimize variability in EC₅₀ determinations.
  • Ethical Compliance : Adhere to biosafety protocols for HIV/HBV handling and validate cytotoxicity in primary human cells (e.g., PBMCs) before advancing to animal models.

For further details on synthetic intermediates or regulatory guidance, consult peer-reviewed protocols and avoid non-academic sources (e.g., commercial vendor databases).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.